molecular formula C44H78N7O17P3S B15551859 trans-21-methyldocos-2-enoyl-CoA

trans-21-methyldocos-2-enoyl-CoA

Cat. No.: B15551859
M. Wt: 1102.1 g/mol
InChI Key: XCLXNHQDMLWKIG-BKBSVLFOSA-N
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Description

Trans-21-methyldocos-2-enoyl-CoA is a useful research compound. Its molecular formula is C44H78N7O17P3S and its molecular weight is 1102.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H78N7O17P3S

Molecular Weight

1102.1 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-21-methyldocos-2-enethioate

InChI

InChI=1S/C44H78N7O17P3S/c1-32(2)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h21,23,30-33,37-39,43,54-55H,5-20,22,24-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)/b23-21+/t33-,37-,38-,39+,43-/m0/s1

InChI Key

XCLXNHQDMLWKIG-BKBSVLFOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Role of Very-Long-Chain trans-2-Enoyl-CoA Intermediates in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule "trans-21-methyldocos-2-enoyl-CoA" is not a recognized intermediate in canonical fatty acid metabolic pathways described in publicly available scientific literature. This guide is constructed based on the established principles of very-long-chain fatty acid (VLCFA) elongation, focusing on how a hypothetical methyl-branched, very-long-chain enoyl-CoA, such as the queried molecule, would theoretically be processed. All data and protocols are based on analogous, well-characterized substrates.

Executive Summary

The synthesis of very-long-chain fatty acids (VLCFAs, ≥ C20) is a critical metabolic process essential for the production of sphingolipids, ceramides, and other complex lipids vital for cellular structure and signaling. This process is carried out by a multi-enzyme complex in the endoplasmic reticulum through a four-step iterative cycle. This guide details the enzymatic steps involved in the elongation of VLCFAs, with a theoretical focus on the processing of a terminal methyl-branched substrate. We provide quantitative kinetic data for key enzymes, detailed experimental protocols for in vitro analysis, and logical diagrams of the metabolic pathway and experimental workflows.

The Mammalian Fatty Acid Elongation Cycle

Fatty acid elongation in the endoplasmic reticulum extends an existing acyl-CoA chain by two carbons, using malonyl-CoA as the carbon donor and NADPH as the reductant.[1] The cycle consists of four sequential reactions catalyzed by a membrane-bound enzyme complex.[2][3]

  • Condensation: The cycle begins with the condensation of an acyl-CoA (Cn) with malonyl-CoA to form a 3-ketoacyl-CoA (Cn+2). This is the rate-limiting step and is catalyzed by a family of seven fatty acid elongase enzymes (ELOVL1-7), each with distinct substrate specificities.[1][4] For a hypothetical 21-methyldocosanoyl-CoA (a C23 branched-chain fatty acid), ELOVL1 or ELOVL3 would be the most likely candidates for its further elongation due to their preference for long saturated acyl-CoAs.[5][6]

  • First Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the electron donor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate.[7] A hypothetical 21-methyldocos-2-enoyl-CoA would be the product of this step if starting with a C21 methyl-branched acyl-CoA.

  • Second Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA (Cn+2) by the trans-2-enoyl-CoA reductase (TECR), also using NADPH.[2] This newly elongated acyl-CoA can then serve as a substrate for another round of elongation or be incorporated into complex lipids.

Visualization of the Fatty Acid Elongation Pathway

The following diagram illustrates the four-step cycle of fatty acid elongation.

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) AcylCoA_n Acyl-CoA (Cn) (e.g., 21-Methyl-C21:0-CoA) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA ELOVL1/3 Malonyl-CoA -> CO2 + CoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KAR NADPH -> NADP+ EnoylCoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA HACD H2O AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 TECR NADPH -> NADP+ AcylCoA_n2->AcylCoA_n Further Elongation or Lipid Synthesis ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Thaw & Dilute Liver Microsomes P2 Prepare Reaction Mix: - Buffer - Microsomes - Acyl-CoA Primer - [14C]Malonyl-CoA P1->P2 R1 Pre-warm at 37°C P2->R1 R2 Initiate with NADPH R1->R2 R3 Incubate for 20 min at 37°C R2->R3 A1 Stop Reaction & Saponify with KOH R3->A1 A2 Neutralize with HCl A1->A2 A3 Extract Fatty Acids with Hexane A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4

References

Metabolic Pathway of trans-21-Methyldocos-2-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes, including membrane structure, cell signaling, and the formation of specialized lipids.[1][2] The metabolism of these molecules is a complex and highly regulated process. This technical guide provides an in-depth overview of the metabolic pathway of a specific VLCFA intermediate, trans-21-methyldocos-2-enoyl-CoA. Due to the limited direct research on this particular molecule, its metabolic fate is largely inferred from the well-established pathways of general VLCFA elongation and degradation.

Core Metabolic Pathway: Fatty Acid Elongation

This compound is an intermediate in the final step of the fatty acid elongation cycle, a process that occurs primarily in the endoplasmic reticulum.[1][3] This cycle extends existing fatty acyl-CoA chains by two carbon units per cycle. The final step involves the reduction of the trans-2 double bond to a saturated acyl-CoA.

The key enzyme responsible for this reduction is trans-2-enoyl-CoA reductase (TECR) .[4][5] This enzyme utilizes NADPH as a cofactor to catalyze the conversion of trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs.[5][6]

The overall fatty acid elongation cycle consists of four sequential reactions:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (ELOVL).

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TECR).[3][7]

For this compound, the immediate product of its reduction would be 21-methyldocos-CoA.

Quantitative Data

Specific enzyme kinetic data for TECR with this compound as a substrate is not available in the current literature. However, we can extrapolate potential kinetic parameters based on studies with other long-chain and very-long-chain trans-2-enoyl-CoA substrates. The following table presents hypothetical kinetic data to serve as a reference for experimental design.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)CofactorSource
TECR (mammalian)trans-2-hexadecenoyl-CoA (C16:1)15150NADPHHypothetical
TECR (mammalian)trans-2-eicosenoyl-CoA (C20:1)25120NADPHHypothetical
TECR (mammalian) This compound 35 (estimated) 100 (estimated) NADPH Extrapolated
TECR (yeast, Tsc13)trans-2-hexadecenoyl-CoA (C16:1)10200NADPHHypothetical

Table 1: Hypothetical Enzyme Kinetic Data for trans-2-enoyl-CoA Reductase (TECR). The values for this compound are estimations based on the trend of decreasing enzyme efficiency with increasing chain length and branching.

Experimental Protocols

Synthesis of this compound

The synthesis of this specific substrate would likely follow established methods for creating long-chain acyl-CoA molecules, potentially involving the following steps:

  • Synthesis of 21-methyldocosanoic acid: This could be achieved through a multi-step organic synthesis route, for instance, using a Grignard reaction to introduce the methyl group at the 21st position of a suitable long-chain precursor.

  • Activation to Acyl-CoA: The synthesized fatty acid would then be activated to its coenzyme A thioester. This is commonly done using an acyl-CoA synthetase enzyme or through chemical synthesis methods involving reagents like oxalyl chloride and coenzyme A.

Assay for trans-2-enoyl-CoA Reductase (TECR) Activity

The activity of TECR can be measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.[8]

Materials:

  • Purified or partially purified TECR enzyme preparation (e.g., from microsomal fractions).

  • NADPH solution (in a suitable buffer, e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • This compound substrate solution (solubilized with a detergent like Triton X-100).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing the buffer, NADPH, and the enzyme preparation in a cuvette.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.

Analysis of VLCFA Metabolism using Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and electrospray ionization mass spectrometry (ESI-MS) are powerful techniques for the analysis of VLCFAs.[9][10]

Sample Preparation (from cells or tissues):

  • Lipid Extraction: Extract total lipids from the biological sample using a method like the Folch extraction (chloroform:methanol).

  • Hydrolysis: Saponify the lipid extract (e.g., using methanolic KOH) to release the free fatty acids.

  • Derivatization (for GC-MS): Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. This increases their volatility for GC analysis.

  • Analysis: Inject the prepared sample into the GC-MS or ESI-MS system for separation and detection.

Instrumentation Parameters (Representative for GC-MS):

  • Column: A non-polar capillary column (e.g., DB-1ms).

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C) to elute the VLCFAs.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways and Regulation

The regulation of VLCFA metabolism is complex and integrated with overall cellular lipid homeostasis. Dysregulation of VLCFA levels has been linked to the induction of the unfolded protein response (UPR), indicating a connection between lipid membrane composition and endoplasmic reticulum stress.[11][12]

The synthesis of fatty acids is also regulated by signaling pathways involving hormones like insulin, which can activate phosphatases that dephosphorylate and activate acetyl-CoA carboxylase, a key enzyme in the synthesis of the fatty acid elongation precursor, malonyl-CoA.[13]

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway 20-methylheneicosanoyl-CoA 20-methylheneicosanoyl-CoA 3-keto-21-methyldocos-CoA 3-keto-21-methyldocos-CoA 20-methylheneicosanoyl-CoA->3-keto-21-methyldocos-CoA ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-keto-21-methyldocos-CoA 3-hydroxy-21-methyldocos-CoA 3-hydroxy-21-methyldocos-CoA 3-keto-21-methyldocos-CoA->3-hydroxy-21-methyldocos-CoA 3-ketoacyl-CoA reductase This compound This compound 3-hydroxy-21-methyldocos-CoA->this compound 3-hydroxyacyl-CoA dehydratase 21-methyldocos-CoA 21-methyldocos-CoA This compound->21-methyldocos-CoA TECR (trans-2-enoyl-CoA reductase)

Caption: The final steps of the fatty acid elongation cycle leading to 21-methyldocos-CoA.

Experimental Workflow for VLCFA Analysis```dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Hydrolysis Hydrolysis Lipid_Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Data_Processing Data_Processing GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Simplified signaling pathway showing the activation of fatty acid synthesis by insulin.

References

The Elusive Identity of trans-21-methyldocos-2-enoyl-CoA in Mammalian Systems: A Review of Related Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature did not yield direct evidence for the specific discovery or characterization of "trans-21-methyldocos-2-enoyl-CoA" in mammalian cells. This specific molecule, a C23 branched-chain mono-unsaturated acyl-CoA, remains un-documented in the context of mammalian biochemistry based on the available data. However, the cellular machinery for synthesizing and metabolizing very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) is well-established. This guide provides an in-depth look into the established pathways of VLCFA and BCFA metabolism, the context in which a molecule like "this compound" could theoretically exist.

The Landscape of Very-Long-Chain and Branched-Chain Fatty Acids in Mammals

While the majority of fatty acids in mammalian tissues are straight-chain and have 16 to 18 carbon atoms, VLCFAs (defined as having 22 or more carbons) and BCFAs are also present and play crucial physiological roles.[1] These lipids are not typically obtained from the diet and must be synthesized in situ in specific tissues.[2]

Tissue Distribution: VLCFAs are found in high concentrations in the brain, retina, skin, testes, and meibomian glands.[1][2] Their unique structures are critical for the function of these tissues. For example, in the brain, they are essential components of myelin and are amide-linked to sphingoid bases to form ceramides, the backbone of sphingolipids.[1]

Cellular Roles:

  • Structural Components: VLCFAs are integral parts of cellular membranes, particularly in sphingolipids.[1]

  • Signaling Molecules: The CoA thioesters of VLCFAs and BCFAs act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[3] This nuclear receptor is a key regulator of lipid metabolism, and its activation by these acyl-CoAs induces the expression of genes responsible for their own breakdown.[3]

Biosynthesis of Very-Long-Chain Fatty Acids: The Elongation Cycle

The synthesis of VLCFAs occurs through a process of fatty acid elongation in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA.[4]

The key enzymes and steps in this cycle are:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids).[2][5]

  • First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as the electron donor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form a trans-2-enoyl-CoA intermediate.

  • Second Reduction: The trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase to form an elongated, saturated acyl-CoA.[4]

The resulting acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.

The Role of ELOVL Elongases in Branched-Chain VLCFA Synthesis

The ELOVL enzyme family exhibits substrate specificity, which determines the types of fatty acids that are elongated. ELOVL1 and ELOVL3 have been implicated in the production of branched-chain VLCFAs.[5] For instance, ELOVL3 can elongate iso-C18:0 to iso-C20:0, and both anteiso-C17:0 and iso-C17:0 to anteiso-C25:0 and iso-C23:0, respectively.[5] ELOVL1 is also known to contribute to the production of branched-chain VLC acyl-CoAs.[5]

Catabolism of Very-Long-Chain Fatty Acids: Peroxisomal β-Oxidation

Due to their chain length, VLCFAs cannot be directly metabolized in the mitochondria. Instead, they undergo an initial chain-shortening process via β-oxidation within peroxisomes.[3]

The steps in peroxisomal β-oxidation are analogous to mitochondrial β-oxidation but are carried out by a different set of enzymes:

  • Acyl-CoA Activation: VLCFAs are activated to their CoA thioesters.

  • First Oxidation: The acyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase, which produces a trans-2-enoyl-CoA and hydrogen peroxide.

  • Hydration and Dehydrogenation: The trans-2-enoyl-CoA is then hydrated and dehydrogenated by a multifunctional enzyme.

  • Thiolytic Cleavage: The resulting 3-ketoacyl-CoA is cleaved by a thiolase to produce acetyl-CoA and a chain-shortened acyl-CoA.

The shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water.

Hypothetical Pathway Involving "this compound"

Based on the established principles of fatty acid metabolism, "this compound" would be an intermediate in either the synthesis or degradation of 21-methyldocosanoic acid.

  • In Biosynthesis: It would be formed during the final reduction step in the elongation cycle that produces 21-methyldocosanoic acid.

  • In Catabolism: It would be the product of the initial oxidation step in the peroxisomal β-oxidation of 21-methyldocosanoyl-CoA.

Data Presentation

As there is no specific data for "this compound", the following table summarizes general information about the enzymes involved in VLCFA metabolism.

Enzyme Family Function Substrates Cellular Location References
ELOVL Elongases Catalyze the rate-limiting condensation step in fatty acid elongation.Acyl-CoAs of varying chain lengths and saturation, including branched-chains.Endoplasmic Reticulum[2][5]
Ketoacyl-CoA Reductases Reduce 3-ketoacyl-CoAs to 3-hydroxyacyl-CoAs.3-ketoacyl-CoAs.Endoplasmic Reticulum[4]
Hydroxyacyl-CoA Dehydratases Dehydrate 3-hydroxyacyl-CoAs to trans-2-enoyl-CoAs.3-hydroxyacyl-CoAs.Endoplasmic Reticulum[4]
trans-2-enoyl-CoA Reductases Reduce trans-2-enoyl-CoAs to saturated acyl-CoAs.trans-2-enoyl-CoAs.Endoplasmic Reticulum[4]
Acyl-CoA Oxidases Catalyze the first step of peroxisomal β-oxidation.Very-long-chain acyl-CoAs.Peroxisomes[3]
PPARα Nuclear receptor that regulates the expression of lipid metabolism genes.CoA thioesters of VLCFAs and BCFAs.Nucleus[3]

Experimental Protocols

The study of VLCFA metabolism employs a range of sophisticated techniques. The following are generalized protocols for key experiments in this field.

Fatty Acid Elongation Assay

This assay measures the ability of a cell or tissue extract to elongate a fatty acid precursor.

  • Preparation of Microsomes: Isolate microsomes (fragments of the endoplasmic reticulum) from cultured cells or tissues by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing microsomes, a radiolabeled acyl-CoA precursor (e.g., ¹⁴C-C20:0-CoA), malonyl-CoA, and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Lipid Extraction: Stop the reaction and extract the total lipids using a solvent system like chloroform:methanol.

  • Analysis: Saponify the lipids to release the fatty acids, methylate them to form fatty acid methyl esters (FAMEs), and analyze the FAMEs by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect the elongated, radiolabeled products.

Peroxisomal β-Oxidation Assay

This assay quantifies the rate of VLCFA breakdown in peroxisomes.

  • Cell Culture and Treatment: Culture mammalian cells and treat them with a VLCFA substrate, such as [1-¹⁴C]lignoceric acid (C24:0).

  • Incubation: Incubate the cells for a period to allow for uptake and metabolism of the fatty acid.

  • Measurement of Acetyl-CoA: The β-oxidation of the radiolabeled fatty acid will produce [¹⁴C]acetyl-CoA, which is water-soluble. The rate of β-oxidation is determined by measuring the amount of water-soluble radioactivity produced over time.

  • Normalization: Normalize the results to the total protein content of the cell lysate.

Ligand Binding Assay for PPARα

This assay determines the affinity of a compound, such as a VLC-acyl-CoA, for the PPARα receptor.

  • Preparation of PPARα: Express and purify the ligand-binding domain (LBD) of PPARα.

  • Radioligand: Use a known radiolabeled PPARα agonist (e.g., ³H-GW7647) as a competitive ligand.

  • Competition Assay: Incubate the PPARα-LBD with the radioligand in the presence of varying concentrations of the unlabeled test compound (the VLC-acyl-CoA).

  • Separation and Detection: Separate the bound from the free radioligand (e.g., by filtration) and quantify the bound radioactivity using scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) to calculate its binding affinity.

Visualizations

The following diagrams illustrate the key metabolic pathways discussed.

Fatty_Acid_Elongation_Cycle Acyl_CoA_n Acyl-CoA (Cn) p1 Acyl_CoA_n->p1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->p1 Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH -> NADP+) Trans_Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Trans_Enoyl_CoA Dehydration (-H2O) Acyl_CoA_n2 Acyl-CoA (Cn+2) Trans_Enoyl_CoA->Acyl_CoA_n2 Reduction (NADPH -> NADP+) Acyl_CoA_n2->Acyl_CoA_n Further Elongation or Lipid Synthesis p1->Ketoacyl_CoA ELOVLs (Condensation) p2 p3

Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

Peroxisomal_Beta_Oxidation VLC_Acyl_CoA VLC-Acyl-CoA (Cn) Trans_Enoyl_CoA trans-2-Enoyl-CoA (Cn) VLC_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Oxidase (O2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) Trans_Enoyl_CoA->Hydroxyacyl_CoA Hydration (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation (NAD+ -> NADH) Acyl_CoA_n2 Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_n2 Thiolase (+CoA) p1 Ketoacyl_CoA->p1 Acetyl_CoA Acetyl-CoA p1->Acyl_CoA_n2 p1->Acetyl_CoA

Caption: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids.

References

Unveiling a Potential Biomarker: A Technical Guide to trans-21-Methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the potential of trans-21-methyldocos-2-enoyl-CoA as a biomarker, particularly in the context of inherited metabolic disorders. While direct research on this specific molecule is limited, its structural characteristics as a branched-chain, very-long-chain fatty acyl-CoA suggest its involvement in peroxisomal fatty acid oxidation pathways. Dysregulation of these pathways is characteristic of a class of genetic disorders, making intermediates like this compound promising candidates for diagnostic and prognostic biomarkers. This document provides an in-depth overview of the inferred metabolic context, potential clinical significance, and detailed methodologies for its investigation.

Metabolic Context: Peroxisomal Oxidation of Branched-Chain Fatty Acids

This compound is hypothesized to be an intermediate in the degradation of 21-methyldocosanoic acid, a branched-chain very-long-chain fatty acid (VLCFA). Due to the methyl branch, its metabolism is likely to occur, at least initially, within the peroxisome. The degradation of such fatty acids requires a combination of alpha- and beta-oxidation steps.

The presence of a methyl group on the penultimate carbon (iso-branched structure) suggests that its degradation would proceed through rounds of beta-oxidation until the branch point is reached. The trans-2-enoyl-CoA structure indicates that at least one cycle of beta-oxidation has occurred.

Inferred Metabolic Pathway

The metabolic pathway for 21-methyldocosanoic acid likely involves the following key stages within the peroxisome:

  • Activation: 21-methyldocosanoic acid is activated to its CoA ester, 21-methyldocosanoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Beta-Oxidation Cycles: 21-methyldocosanoyl-CoA undergoes cycles of beta-oxidation. Each cycle consists of four enzymatic reactions:

    • Acyl-CoA oxidase introduces a double bond to form a trans-2-enoyl-CoA.

    • Enoyl-CoA hydratase hydrates the double bond.

    • Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

    • Thiolase cleaves the bond to release acetyl-CoA (or propionyl-CoA depending on the carbon chain structure) and a shortened acyl-CoA.

  • This compound Formation: This specific molecule is an early intermediate in the beta-oxidation of 21-methyldocosanoyl-CoA.

Metabolic Pathway of 21-Methyldocosanoic Acid Inferred Peroxisomal Beta-Oxidation of 21-Methyldocosanoic Acid cluster_peroxisome Peroxisome 21-Methyldocosanoic_Acid 21-Methyldocosanoic Acid 21-Methyldocosanoyl_CoA 21-Methyldocosanoyl-CoA 21-Methyldocosanoic_Acid->21-Methyldocosanoyl_CoA VLC-ACS This compound This compound 21-Methyldocosanoyl_CoA->this compound Acyl-CoA Oxidase 3-Hydroxy-21-methyldocosanoyl_CoA 3-Hydroxy-21- methyldocosanoyl-CoA This compound->3-Hydroxy-21-methyldocosanoyl_CoA Enoyl-CoA Hydratase 3-Keto-21-methyldocosanoyl_CoA 3-Keto-21- methyldocosanoyl-CoA 3-Hydroxy-21-methyldocosanoyl_CoA->3-Keto-21-methyldocosanoyl_CoA Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA 3-Keto-21-methyldocosanoyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3-Keto-21-methyldocosanoyl_CoA->Acetyl_CoA Thiolase

Inferred metabolic pathway of 21-methyldocosanoic acid.

Potential as a Biomarker

The accumulation of very-long-chain fatty acids and their intermediates is a hallmark of several peroxisomal disorders.[1] These include Zellweger spectrum disorders, X-linked adrenoleukodystrophy (X-ALD), and single-enzyme deficiencies of beta-oxidation.[2][3] Therefore, elevated levels of this compound in biological samples could serve as a specific biomarker for defects in the peroxisomal beta-oxidation pathway.

Analogous Biomarker Data

While no quantitative data exists for this compound, the table below summarizes data for analogous very-long-chain fatty acids that are established biomarkers in peroxisomal disorders. This provides a framework for the expected utility of our target molecule.

BiomarkerAssociated Disorder(s)Typical MatrixAnalytical MethodReference
C26:0 (Hexacosanoic acid)X-linked Adrenoleukodystrophy, Zellweger Spectrum DisordersPlasma, FibroblastsGC-MS, LC-MS/MS[1]
C26:0/C22:0 RatioX-linked AdrenoleukodystrophyPlasmaGC-MS, LC-MS/MS[1]
Phytanic AcidRefsum DiseasePlasma, SerumGC-MS[4]
Pristanic AcidRefsum Disease, Zellweger Spectrum DisordersPlasma, SerumGC-MS[2][3]
C14:1 AcylcarnitineVery Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyDried Blood SpotsTandem MS[5]

Experimental Protocols

The following protocols are proposed for the detection and quantification of this compound in biological samples, based on established methods for other acyl-CoA esters.[6][7]

Sample Preparation: Extraction of Acyl-CoA Esters

This protocol is designed for the extraction of acyl-CoA esters from tissue or cell samples.

Materials:

  • Homogenization buffer (e.g., 10 mM HEPES, 0.25 M sucrose, 1 mM EDTA, pH 7.4)

  • Internal standards (e.g., C17:0-CoA)

  • 6% (w/v) perchloric acid

  • Saturated K2CO3

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water

  • 2% Formic acid

  • 2% Ammonium (B1175870) hydroxide

  • 5% Ammonium hydroxide

  • Nitrogen gas stream

  • 50% Methanol for reconstitution

Procedure:

  • Homogenize tissue or cell pellets in ice-cold homogenization buffer.

  • Add internal standards to the homogenate.

  • Precipitate proteins by adding an equal volume of 6% perchloric acid.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with saturated K2CO3.

  • Centrifuge to remove the precipitate.

  • Condition an SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

  • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.

  • Combine the eluted fractions and dry under a nitrogen stream.

  • Reconstitute the dried extract in 100 µL of 50% methanol for analysis.

Experimental Workflow for Acyl-CoA Extraction Workflow for Acyl-CoA Extraction and Analysis Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standards Sample->Homogenization Protein_Precipitation Protein Precipitation (Perchloric Acid) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Neutralization Neutralization (K2CO3) Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 SPE Solid Phase Extraction (C18) Centrifugation2->SPE Elution Elution SPE->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Workflow for Acyl-CoA extraction and analysis.
Analytical Method: LC-MS/MS for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.[8][9]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (m/z 507).[6]

  • Collision Energy: Optimized for the specific analyte.

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a synthetic standard of the target molecule.

Signaling Pathways and Logical Relationships

The accumulation of this compound in peroxisomal disorders can have several downstream consequences, impacting cellular signaling and function.

Logical Relationships of Biomarker Accumulation Potential Downstream Effects of Acyl-CoA Accumulation Genetic_Defect Genetic Defect in Peroxisomal Beta-Oxidation Enzyme_Dysfunction Enzyme Dysfunction Genetic_Defect->Enzyme_Dysfunction Acyl_CoA_Accumulation Accumulation of This compound Enzyme_Dysfunction->Acyl_CoA_Accumulation ROS_Production Increased Reactive Oxygen Species (ROS) Acyl_CoA_Accumulation->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Acyl_CoA_Accumulation->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Inflammation Inflammation Mitochondrial_Dysfunction->Inflammation Inflammation->Cell_Death

Potential downstream effects of acyl-CoA accumulation.

Conclusion

This compound represents a promising, yet underexplored, biomarker for peroxisomal beta-oxidation disorders. Its unique structure as a branched-chain, very-long-chain fatty acyl-CoA positions it as a potentially specific indicator of metabolic disruption. The methodologies outlined in this guide provide a robust framework for its detection and quantification, paving the way for future research to validate its clinical utility. Further investigation into this molecule could lead to improved diagnostic strategies and a deeper understanding of the pathophysiology of these debilitating genetic diseases.

References

Technical Guide: Endogenous Presence and Metabolism of Very-Long-Chain Methyl-Branched Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A focused analysis on the hypothetical molecule trans-21-methyldocos-2-enoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the potential endogenous presence and metabolic pathways related to the novel molecule, this compound. While direct evidence for the endogenous existence of this specific C23 branched-chain fatty acyl-CoA is not present in current scientific literature, this document extrapolates from established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism to construct a scientifically grounded hypothesis of its lifecycle. We will cover its potential biosynthesis via the fatty acid elongation cycle, its presumed catabolism, and the detailed experimental protocols for the detection and quantification of similar molecules. All quantitative data for analogous compounds are summarized, and key pathways are visualized.

Introduction to Very-Long-Chain and Branched-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain of 22 atoms or more.[1] Branched-chain fatty acids (BCFAs) are a class of fatty acids that have one or more methyl groups on the carbon chain. Both VLCFAs and BCFAs are integral components of cellular structures, particularly in the brain and nervous tissue, and are predominantly found in the ceramide backbone of sphingolipids.[1]

The molecule of interest, this compound, represents a confluence of these two classes. It is a C23 fatty acyl-CoA, which qualifies it as a VLCFA, and it possesses a methyl group at the 21st carbon, making it a BCFA. The trans-2-enoyl-CoA moiety indicates it is likely an intermediate in either fatty acid synthesis (elongation) or degradation (β-oxidation).

Peroxisomes are essential for the metabolism of both VLCFAs and BCFAs through their β-oxidation and α-oxidation pathways.[2][3] Genetic disorders that impair peroxisomal function often lead to the accumulation of these fatty acids, resulting in severe neurological conditions like Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[2][3][4] Furthermore, the CoA thioesters of VLCFAs and BCFAs are potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4]

Hypothetical Biosynthesis and Metabolism

The endogenous synthesis of a C23 BCFA like 21-methyldocosanoic acid would likely involve the fatty acid elongation cycle. This process extends existing fatty acid chains by two carbons per cycle.

The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum and mitochondria. The final step of this cycle is catalyzed by trans-2-enoyl-CoA reductase (TECR), which reduces a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA.[5][6] It is plausible that to produce 21-methyldocosanoic acid, a shorter, methyl-branched fatty acid would serve as a primer for the elongation machinery.

Below is a diagram illustrating the fatty acid elongation cycle, which could lead to the formation of the saturated precursor of this compound.

Fatty_Acid_Elongation AcylCoA Acyl-CoA (C_n) KetoacylCoA 3-Ketoacyl-CoA (C_{n+2}) AcylCoA->KetoacylCoA   3-Ketoacyl-CoA   Synthase (ELOVL) MalonylCoA Malonyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA   3-Ketoacyl-CoA   Reductase (KAR) EnoylCoA trans-2-Enoyl-CoA HydroxyacylCoA->EnoylCoA   3-Hydroxyacyl-CoA   Dehydratase (HACD) SaturatedAcylCoA Acyl-CoA (C_{n+2}) EnoylCoA->SaturatedAcylCoA   trans-2-Enoyl-CoA   Reductase (TECR) Beta_Oxidation_Start MethylDocosanoylCoA 21-Methyldocosanoyl-CoA (Saturated Acyl-CoA) TransEnoylCoA This compound MethylDocosanoylCoA->TransEnoylCoA Acyl-CoA Dehydrogenase NextStep Further β-Oxidation Steps... TransEnoylCoA->NextStep Enoyl-CoA Hydratase LCMS_Workflow Start Plasma or Serum Sample (Fasting preferred) Hydrolysis Acid Hydrolysis (Release FAs from esters) Start->Hydrolysis Derivatization Derivatization (e.g., TMAE esters) Hydrolysis->Derivatization Analysis UPLC-MS/MS Analysis (Positive ESI, MRM mode) Derivatization->Analysis Quant Quantification (vs. deuterated internal standards) Analysis->Quant End Report Results Quant->End

References

An In-depth Technical Guide on the Enzyme Kinetics of Very-Long-Chain trans-2-enoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the enzyme kinetics related to trans-2-enoyl-CoA molecules, with a specific focus on the theoretical handling and experimental approach for determining the kinetics of trans-21-methyldocos-2-enoyl-CoA . It is important to note that as of the latest literature review, specific kinetic parameters (Km, kcat) for enzymes acting on this compound have not been published. This document provides a framework for researchers to investigate these parameters by summarizing known data for shorter-chain substrates and detailing the necessary experimental protocols.

Introduction to trans-2-enoyl-CoA Metabolism

trans-2-enoyl-CoA intermediates are central molecules in the metabolism of fatty acids. They are key substrates in two major pathways:

  • Fatty Acid Elongation: In the endoplasmic reticulum, a cyclical process involving four key enzymes extends the carbon chain of fatty acids. trans-2-enoyl-CoA is the substrate for the final reductive step in each elongation cycle. This process is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] These VLCFAs are crucial components of sphingolipids, serve as precursors for lipid mediators, and play vital roles in forming biological barriers, such as in the skin and myelin sheaths.[1]

  • Beta-Oxidation: In mitochondria and peroxisomes, fatty acids are broken down to produce acetyl-CoA. The second step of this process involves the hydration of a trans-2-enoyl-CoA intermediate.

The primary enzyme responsible for the reduction of trans-2-enoyl-CoA in the fatty acid elongation pathway is trans-2-enoyl-CoA reductase (TECR) .[2][3][4] In the context of beta-oxidation, the key enzyme is enoyl-CoA hydratase (ECHS1) .[5][6][7][8][9] This guide will focus on the kinetics of TECR, as it is the enzyme that would catalyze the conversion of this compound in the biosynthetic pathway of 21-methyldocosanoic acid.

The Fatty Acid Elongation Pathway

The elongation of fatty acids in the endoplasmic reticulum is a four-step process that adds two carbon units from malonyl-CoA to an acyl-CoA primer. The cycle is catalyzed by a membrane-bound enzyme system.

Fatty_Acid_Elongation AcylCoA Acyl-CoA (Cn) invis1 AcylCoA->invis1 MalonylCoA Malonyl-CoA MalonylCoA->invis1 KetoacylCoA 3-Ketoacyl-CoA (Cn+2) invis2 KetoacylCoA->invis2 HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) invis3 HydroxyacylCoA->invis3 EnoylCoA trans-2-Enoyl-CoA (Cn+2) invis4 EnoylCoA->invis4 ElongatedAcylCoA Acyl-CoA (Cn+2) invis1->KetoacylCoA ELOVL (Condensation) invis2->HydroxyacylCoA KAR (Reduction) NADPH -> NADP+ invis3->EnoylCoA HACD (Dehydration) -H2O invis4->ElongatedAcylCoA TECR (Reduction) NADPH -> NADP+

Fig. 1: The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

Quantitative Data on Enzyme Kinetics

As previously stated, there is no published kinetic data for enzymes acting on this compound. However, data from studies on trans-2-enoyl-CoA reductases with shorter chain substrates can provide a valuable reference point.

Enzyme SourceSubstrateKm (µM)CofactorReference
Rat Liver MicrosomesCrotonyl-CoA (C4)20NADPH[10]
Rat Liver Microsomestrans-2-Hexenoyl-CoA (C6)0.5NADPH[10]
Rat Liver Microsomestrans-2-Hexadecenoyl-CoA (C16)1.0NADPH[10]
Euglena gracilis (recombinant)Crotonyl-CoA (C4)68NADH[11]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6)91NADH[11]

Note: The catalytic constant (kcat) and turnover numbers were not reported in these studies.

Proposed Experimental Protocols

To determine the kinetic parameters for an enzyme acting on this compound, a systematic experimental approach is required. This involves the synthesis of the substrate, purification of the enzyme, and subsequent kinetic assays.

Synthesis of this compound

The synthesis of a novel very-long-chain acyl-CoA thioester is a multi-step process. A plausible synthetic route is outlined below.

Substrate_Synthesis_Workflow start 21-Methyldocosanoic Acid step1 Activation to Acyl Chloride (e.g., with Oxalyl Chloride) start->step1 step2 Thioesterification with N-acetylcysteamine step1->step2 step3 Alpha-Bromination (e.g., with NBS) step2->step3 step4 Dehydrobromination (e.g., with a non-nucleophilic base) step3->step4 step5 Thioester Exchange with Coenzyme A step4->step5 product This compound step5->product

Fig. 2: Proposed workflow for the chemical synthesis of the substrate.

Methodology:

  • Activation of the Carboxylic Acid: 21-methyldocosanoic acid is converted to its corresponding acyl chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent.

  • Formation of a Thioester: The acyl chloride is reacted with N-acetylcysteamine to form a stable thioester intermediate.

  • Alpha-Halogenation: The thioester is subjected to alpha-bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Elimination Reaction: The alpha-bromo thioester undergoes dehydrobromination using a suitable base to introduce the trans-double bond at the C2-C3 position.

  • Thioester Exchange: The resulting trans-2-enoyl-N-acetylcysteamine thioester is then subjected to a thioester exchange reaction with free Coenzyme A to yield the final product, this compound.

  • Purification and Characterization: The final product must be purified, typically by HPLC, and its identity and purity confirmed by mass spectrometry and NMR spectroscopy.

Enzyme Preparation

The enzyme, for instance, human trans-2-enoyl-CoA reductase (TECR), needs to be expressed and purified.

Methodology:

  • Gene Cloning and Expression: The gene encoding human TECR can be cloned into an appropriate expression vector (e.g., a pET vector for E. coli or a baculovirus vector for insect cells). The protein is often expressed with a purification tag (e.g., a His-tag or GST-tag).

  • Protein Expression: The expression host is cultured and protein expression is induced.

  • Cell Lysis and Solubilization: As TECR is a membrane-bound protein, cell lysates need to be treated with detergents to solubilize the enzyme.

  • Purification: The solubilized protein is purified using affinity chromatography corresponding to the tag, followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.

  • Protein Quantification and Validation: The concentration of the purified enzyme is determined (e.g., by Bradford or BCA assay), and its identity is confirmed by SDS-PAGE and Western blotting or mass spectrometry.

Enzyme Kinetic Assay

The activity of trans-2-enoyl-CoA reductase is typically measured by monitoring the decrease in NADPH concentration, which absorbs light at 340 nm.

Kinetic_Assay_Workflow start Prepare Assay Buffer and Reagents step1 Vary Substrate Concentration ([this compound]) start->step1 step2 Add Fixed Concentrations of Enzyme (TECR) and NADPH step1->step2 step3 Monitor Absorbance at 340 nm over Time step2->step3 step4 Calculate Initial Reaction Velocity (V₀) for each Substrate Concentration step3->step4 step5 Plot V₀ vs. [Substrate] step4->step5 step6 Fit Data to Michaelis-Menten Equation step5->step6 product Determine Kₘ and Vₘₐₓ Calculate k꜀ₐₜ step6->product

References

Methodological & Application

Application Note & Protocol: Synthesis of trans-21-methyldocos-2-enoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, multi-step protocol for the chemical synthesis of trans-21-methyldocos-2-enoyl-CoA, a very-long-chain, iso-branched, unsaturated fatty acyl-coenzyme A thioester. Such molecules are invaluable tools for investigating the substrate specificity of enzymes involved in fatty acid metabolism, particularly those in the β-oxidation and elongation pathways.[1][2][3] Dysregulation of very-long-chain fatty acid (VLCFA) metabolism is associated with several disorders, making targeted molecular probes essential for research.[1] The described synthesis strategy employs a Horner-Wadsworth-Emmons reaction for stereoselective formation of the trans-double bond, followed by activation of the carboxylic acid and coupling with coenzyme A. Detailed protocols for synthesis, purification, and characterization are provided.

Synthesis Strategy Overview

The synthesis of the target molecule is achieved through a convergent three-part strategy.

  • Part I: Synthesis of the Precursor Fatty Acid. The foundation of the synthesis is the creation of the C22 iso-branched fatty acid containing a trans-double bond at the C2 position (trans-21-methyldocos-2-enoic acid). This is accomplished by synthesizing a long-chain aldehyde (20-methylheneicosanal) and coupling it with a phosphonate (B1237965) reagent via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a reliable method for producing trans-(E)-alkenes with high stereoselectivity.[4][5]

  • Part II: Activation and Thioesterification. The synthesized carboxylic acid is then activated to facilitate nucleophilic attack by the thiol group of coenzyme A. A common and effective method involves using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[6]

  • Part III: Purification and Characterization. The final product, being a long-chain acyl-CoA, requires robust purification, typically achieved by reverse-phase high-performance liquid chromatography (HPLC).[7][8][9][10] Characterization is performed using mass spectrometry (MS) to confirm molecular weight and NMR spectroscopy to verify the structure, particularly the trans configuration of the double bond.

The overall workflow is depicted below.

G Synthesis Workflow for this compound cluster_0 Part I: Precursor Fatty Acid Synthesis cluster_1 Part II: Acyl-CoA Synthesis cluster_2 Part III: Purification & Analysis A 20-methylheneicosanal (C21 Aldehyde) C Horner-Wadsworth-Emmons Reaction A->C B Triethyl phosphonoacetate B->C D trans-21-methyldocos-2-enoic acid (C22 Unsaturated Acid) C->D Base (e.g., NaH) THF F Carbodiimide Activation & Thioesterification D->F EDC / NHS DMF E Coenzyme A (trilithium salt) E->F G Crude Product F->G H Reverse-Phase HPLC G->H I This compound (Final Product) H->I Purification J Characterization (LC-MS, NMR) I->J Analysis

A high-level overview of the three-part synthesis strategy.

Experimental Protocols

Materials & Reagents: All reagents should be of ACS grade or higher and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Coenzyme A trilithium salt can be purchased from major biochemical suppliers.

Protocol 1: Synthesis of trans-21-methyldocos-2-enoic Acid

This protocol is based on the Horner-Wadsworth-Emmons olefination, which reliably produces the trans-isomer.[4][11][12]

Table 1: Reagents for Protocol 1

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Triethyl phosphonoacetate 224.16 1.34 g 6.0
Sodium Hydride (60% in oil) 40.00 240 mg 6.0
20-methylheneicosanal 324.60 1.62 g 5.0
Anhydrous Tetrahydrofuran (THF) - 50 mL -
1 M Hydrochloric Acid (HCl) - ~20 mL -

| Saturated Sodium Chloride (NaCl) | - | 30 mL | - |

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (240 mg, 6.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (B92381) (2 x 5 mL) to remove mineral oil, then carefully suspend it in 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.34 g, 6.0 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the resulting ylide solution to 0 °C.

  • Dissolve 20-methylheneicosanal (1.62 g, 5.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the ylide solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding 10 mL of water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated NaCl solution (30 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product is a mixture of the ethyl ester and the saponified acid. To ensure complete conversion to the acid, dissolve the crude material in 50 mL of ethanol (B145695), add 10 mL of 2 M NaOH, and reflux for 2 hours.

  • After cooling, remove the ethanol in vacuo, dilute with water, and acidify with 1 M HCl. Extract with ethyl acetate (B1210297), dry, and concentrate to yield the target carboxylic acid.

  • Purify the acid by flash chromatography on silica (B1680970) gel (hexane:ethyl acetate gradient) to yield trans-21-methyldocos-2-enoic acid as a white solid.

Protocol 2: Synthesis of this compound

This procedure activates the carboxylic acid with EDC and NHS for efficient coupling to Coenzyme A.[6]

Table 2: Reagents for Protocol 2

Reagent Molar Mass ( g/mol ) Quantity Moles (µmol)
trans-21-methyldocos-2-enoic acid 352.62 17.6 mg 50
EDC Hydrochloride 191.70 11.5 mg 60
N-hydroxysuccinimide (NHS) 115.09 7.0 mg 60
Coenzyme A (trilithium salt) 785.33 43.2 mg 55
Anhydrous Dimethylformamide (DMF) - 2 mL -

| Phosphate (B84403) Buffer (0.1 M, pH 7.2) | - | 2 mL | - |

Procedure:

  • Dissolve trans-21-methyldocos-2-enoic acid (17.6 mg, 50 µmol) in 2 mL of anhydrous DMF in a small vial.

  • Add NHS (7.0 mg, 60 µmol) and EDC (11.5 mg, 60 µmol) to the solution.

  • Stir the mixture at room temperature under an inert atmosphere for 4-6 hours to form the NHS-ester intermediate.

  • In a separate vial, dissolve Coenzyme A trilithium salt (43.2 mg, 55 µmol) in 2 mL of 0.1 M phosphate buffer (pH 7.2).

  • Slowly add the activated NHS-ester solution (from step 3) to the Coenzyme A solution with vigorous stirring.

  • Adjust the pH to ~7.5 with 0.1 M NaOH if necessary.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • The resulting solution contains the crude this compound and can be purified directly by HPLC.

Protocol 3: Purification by Reverse-Phase HPLC

Long-chain acyl-CoAs can be effectively purified using a C18 reverse-phase column.[7][8][10][13]

Table 3: HPLC Purification Parameters

Parameter Value
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9
Mobile Phase B Acetonitrile
Gradient 40% to 95% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV Absorbance at 260 nm (Adenine moiety of CoA)

| Column Temperature | 35 °C |

Procedure:

  • Acidify the crude reaction mixture from Protocol 2 with a small amount of acetic acid to a final pH of ~5.0.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the filtered solution onto the equilibrated HPLC system.

  • Collect fractions corresponding to the major peak detected at 260 nm.

  • Combine the pure fractions, freeze (lyophilize) to remove the solvent, and store the final product at -80 °C.

Data Presentation & Characterization

The final product should be characterized to confirm its identity and purity.

Table 4: Expected Characterization Data

Analysis Method Expected Result
LC-MS (ESI+) Calculated [M+H]⁺: 1104.53 g/mol . Observed mass should be within ± 5 ppm.
¹H NMR Characteristic peaks for the trans double bond protons at ~6.8 ppm (dt) and ~5.8 ppm (d) with a coupling constant (J) of ~15-16 Hz.

| Purity (HPLC) | >95% by peak area integration at 260 nm. |

Potential Applications and Biological Context

This compound is an analog of intermediates in the fatty acid β-oxidation pathway.[14] Specifically, it mimics the trans-2-enoyl-CoA species that is a substrate for enoyl-CoA hydratase.[14][15] Very-long-chain fatty acids (VLCFAs) are metabolized primarily in peroxisomes.[1] The iso-branched methyl group may influence enzyme-substrate recognition and catalytic efficiency.

Potential Research Applications:

  • Enzyme Kinetics: Serve as a substrate or potential inhibitor for acyl-CoA dehydrogenases, enoyl-CoA hydratases, and trans-2-enoyl-CoA reductases to study substrate specificity.[16][17][18][19]

  • Metabolic Studies: Use as a tracer in cell culture or in vitro systems to investigate the metabolism of branched-chain VLCFAs.

  • Drug Discovery: Act as a tool compound in screening assays for inhibitors of enzymes involved in peroxisomal β-oxidation, a pathway implicated in diseases like Adrenoleukodystrophy.[1]

The diagram below illustrates the canonical fatty acid β-oxidation spiral and highlights the step where the synthesized molecule would interact.

G Interaction with Peroxisomal β-Oxidation Pathway AcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShortAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortAcylCoA Thiolase ShortAcylCoA->AcylCoA To next cycle Target This compound (Synthesized Molecule)

The synthesized molecule is an analog of the trans-2-Enoyl-CoA intermediate.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Mass Spectrometric Analysis of trans-21-methyldocos-2-enoyl-CoA

Abstract

This document provides a detailed theoretical framework and practical protocol for the analysis of this compound, a unique very-long-chain fatty acyl-CoA. Due to the absence of direct literature on this specific molecule, this guide synthesizes established methodologies for the analysis of analogous long-chain, unsaturated, and branched-chain acyl-CoAs. The protocol covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies, offering a robust starting point for researchers investigating novel lipid metabolic pathways.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid oxidation, lipid biosynthesis, and cellular signaling. This compound is a C23 fatty acyl-CoA, characterized by a very-long-chain (VLCFA) backbone, a methyl branch, and a trans double bond at the C2 position. Such complex lipids may be involved in specific metabolic pathways, potentially related to peroxisomal disorders or the metabolism of branched-chain fatty acids.[1][2] Accurate and sensitive quantification of this molecule is essential for understanding its physiological function and its potential as a biomarker or therapeutic target. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity.[3][4]

Principle of Analysis

The analysis of acyl-CoAs by LC-MS/MS typically involves a combination of reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.[5] Acyl-CoAs are amenable to electrospray ionization (ESI), most commonly in positive ion mode.[6] A defining characteristic of acyl-CoA fragmentation in positive mode ESI-MS/MS is a consistent neutral loss of 507.1 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[7][8][9] This predictable fragmentation allows for highly specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, where the instrument is set to monitor the transition from the precursor ion to a specific product ion.[10]

Predicted Mass Transitions for this compound

  • Molecular Formula: C₄₄H₇₉N₇O₁₇P₃S

  • Monoisotopic Mass: 1101.45 g/mol

  • Precursor Ion ([M+H]⁺): m/z 1102.46

  • Primary Product Ion ([M+H - 507.1]⁺): m/z 595.36

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

Extraction of acyl-CoAs from biological matrices (e.g., cells or tissues) is a critical step to ensure recovery and stability. A solid-phase extraction (SPE) or a liquid-liquid extraction protocol is recommended.

Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11][12]

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue or 1-5 million cells in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water). Include a suitable internal standard (e.g., C17:0-CoA) to correct for extraction efficiency and matrix effects.[11][13]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with 3 mL of methanol (B129727), followed by 3 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of acetonitrile containing 15 mM ammonium (B1175870) hydroxide.[14]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Liquid Chromatography (LC) Conditions

Separation is typically achieved using a reversed-phase C18 column. An alkaline mobile phase is often preferred for the analysis of long-chain acyl-CoAs to improve peak shape.[3][5]

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-2 min: 10% B; 2-15 min: 10-95% B (linear); 15-18 min: 95% B; 18.1-22 min: 10% B (re-equilibration)
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive ESI mode with MRM is recommended for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow (Desolvation) 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1 for specific transitions

Data Presentation

Quantitative data should be summarized in a clear, tabular format. As no experimental data exists for this compound, Table 1 provides a template for the key MRM parameters that would be determined during method development.

Table 1: Proposed MRM Parameters for Acyl-CoA Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 1102.46 595.36 100 To be optimized
C17:0-CoA (Internal Standard) 1020.42 513.32 100 To be optimized

| Other related acyl-CoAs... | ... | ... | ... | ... |

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below. This workflow ensures a systematic approach to the quantification of the target analyte.

G cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenize Homogenization with Internal Standard Tissue->Homogenize Extract Solid-Phase Extraction (SPE) Homogenize->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify Report Final Report Quantify->Report G BCFA 21-Methyldocosanoic Acid (C23 Branched FA) Activation Acyl-CoA Synthetase (ACSVL) BCFA->Activation ATP, CoA-SH AcylCoA 21-Methyldocosanoyl-CoA Activation->AcylCoA AMP, PPi Dehydrogenase Acyl-CoA Dehydrogenase AcylCoA->Dehydrogenase FAD Target This compound (Target Analyte) Dehydrogenase->Target FADH2 Peroxisome Peroxisomal β-Oxidation Target->Peroxisome Propionyl Propionyl-CoA Peroxisome->Propionyl Acetyl Acetyl-CoA Peroxisome->Acetyl

References

Application Notes and Protocols for In Vitro Assays Using trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-21-methyldocos-2-enoyl-CoA is a long-chain fatty acyl-CoA analog. Such molecules are crucial in various metabolic pathways, including fatty acid elongation and the synthesis of complex lipids. In vitro assays involving this compound are essential for understanding its role as a substrate or inhibitor for enzymes involved in lipid metabolism, such as trans-2-enoyl-CoA reductases. These enzymes are vital in the fatty acid elongation cycle.[1][2] This document provides detailed protocols and application notes for a generic in vitro enzyme activity assay using this compound.

Application Notes

  • Enzyme Target: The primary enzyme target for an unsaturated acyl-CoA like this compound is trans-2-enoyl-CoA reductase. This enzyme catalyzes the reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA in the final step of the fatty acid elongation cycle.[1][2]

  • Assay Principle: The activity of trans-2-enoyl-CoA reductase can be monitored by measuring the decrease in absorbance due to the oxidation of the cofactor NADPH or NADH.[2] The rate of this decrease is directly proportional to the enzyme's activity with this compound as a substrate.

  • Substrate Handling: Long-chain acyl-CoAs are prone to degradation and have limited solubility in aqueous solutions. It is recommended to prepare fresh solutions and handle them with care. Samples should be stored at -80°C for short periods, although testing on the same day of preparation is ideal.[3]

  • Alternative Assay Formats: For higher throughput screening, fluorometric assays can be adapted.[3][4] These assays often involve coupling the enzymatic reaction to the production of a fluorescent product, offering increased sensitivity.[3][4]

Quantitative Data Summary

The following table represents hypothetical data from a kinetic assay measuring the activity of a purified trans-2-enoyl-CoA reductase with varying concentrations of this compound. The reaction rates were determined by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

Substrate Concentration (µM)Initial Rate (Absorbance Change/min)Specific Activity (nmol/min/mg)
10.01524.1
50.068109.3
100.115184.9
200.180289.4
500.255409.9
1000.310498.4
2000.325522.5

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This protocol details a continuous spectrophotometric rate determination assay to measure the activity of trans-2-enoyl-CoA reductase using this compound as a substrate.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • MES Buffer (50 mM, pH 6.5)

  • Triton X-100

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Reagent A (Assay Buffer): 50 mM MES buffer, pH 6.5, containing 0.1% (v/v) Triton X-100.

  • Prepare Reagent B (NADPH Solution): Prepare a 10 mM stock solution of NADPH in Reagent A. Store on ice and protect from light.

  • Prepare Reagent C (Substrate Solution): Prepare a 1 mM stock solution of this compound in Reagent A. This may require gentle warming and sonication to fully dissolve.

  • Prepare Enzyme Solution: Dilute the purified trans-2-enoyl-CoA reductase to a suitable concentration (e.g., 0.1 - 0.5 mg/mL) in Reagent A immediately before use. Keep on ice.

  • Reaction Setup:

    • In a 1 mL quartz cuvette, add the following in order:

      • 800 µL of Reagent A

      • 100 µL of Reagent B (final concentration: 1 mM)

      • 50 µL of Reagent C (final concentration: 50 µM)

    • Mix gently by pipetting.

  • Initiate Reaction:

    • Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm for 2 minutes.

    • Add 50 µL of the diluted enzyme solution to the cuvette to initiate the reaction.

    • Mix quickly by inverting the cuvette with a piece of parafilm over the top.

  • Data Acquisition:

    • Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.

    • Ensure the rate of absorbance change is linear during the initial phase of the reaction.

  • Blank Measurement:

    • Repeat the procedure without the addition of the substrate (Reagent C) to measure the rate of NADPH oxidation in the absence of the substrate. Subtract this rate from the sample rate.

Data Analysis:

  • Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Specific activity can be calculated as nanomoles of NADPH consumed per minute per milligram of enzyme.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_a Prepare Assay Buffer (MES, Triton X-100) reaction_setup Combine Buffer, NADPH, and Substrate in Cuvette reagent_a->reaction_setup reagent_b Prepare NADPH Solution reagent_b->reaction_setup reagent_c Prepare Substrate (this compound) reagent_c->reaction_setup enzyme_prep Prepare Enzyme Solution initiate Add Enzyme to Initiate Reaction enzyme_prep->initiate baseline Record Baseline Absorbance at 340 nm reaction_setup->baseline baseline->initiate data_acq Record Absorbance Decrease over Time initiate->data_acq calculate_rate Calculate Reaction Rate (Beer-Lambert Law) data_acq->calculate_rate calculate_activity Determine Specific Activity calculate_rate->calculate_activity

Caption: Workflow for the spectrophotometric assay of trans-2-enoyl-CoA reductase.

signaling_pathway acyl_coa Acyl-CoA (n carbons) ketoacyl_coa 3-Ketoacyl-CoA (n+2 carbons) acyl_coa->ketoacyl_coa Condensation malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa 3-Hydroxyacyl-CoA (n+2 carbons) ketoacyl_coa->hydroxyacyl_coa Reduction (NADPH) enoyl_coa trans-2-Enoyl-CoA (n+2 carbons)(e.g., this compound) hydroxyacyl_coa->enoyl_coa Dehydration saturated_acyl_coa Saturated Acyl-CoA (n+2 carbons) enoyl_coa->saturated_acyl_coa Reduction (NADPH)trans-2-enoyl-CoA reductase

Caption: The fatty acid elongation cycle highlighting the role of trans-2-enoyl-CoA reductase.

References

Application Notes and Protocols for Radiolabeling "trans-21-methyldocos-2-enoyl-CoA" for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the radiolabeling of "trans-21-methyldocos-2-enoyl-CoA," a very long-chain fatty acyl-CoA, for use in metabolic tracing studies. Understanding the metabolic fate of such molecules is crucial in various research areas, including the study of lipid metabolism, drug development, and the investigation of diseases associated with fatty acid oxidation disorders. The protocols outlined below describe the synthesis of the radiolabeled precursor, its enzymatic conversion to the CoA ester, and its application in cellular tracing experiments. The two primary radioisotopes for this purpose, Tritium (B154650) (³H) and Carbon-14 (B1195169) (¹⁴C), are discussed, offering flexibility based on experimental needs and available resources.

Principle of Radiolabeling and Tracing

Radiolabeling introduces a radioactive isotope into a molecule, allowing it to be traced as it moves through biological systems. The choice of isotope depends on factors such as desired specific activity, the stability of the label, and the detection method. Tritium (³H) is a low-energy beta emitter, offering high specific activity which is advantageous for sensitive detection in studies like receptor binding assays.[1][2][3] Carbon-14 (¹⁴C) is another beta emitter that can be incorporated into the carbon backbone of the molecule, providing a stable label for tracing metabolic pathways.[4] Once the radiolabeled "this compound" is introduced into a biological system (e.g., cell culture or in vivo model), its journey and transformation into various metabolites can be monitored using techniques like liquid scintillation counting and mass spectrometry.[5]

Data Presentation: Isotope Characteristics

PropertyTritium (³H)Carbon-14 (¹⁴C)
Half-life 12.32 years5730 years
Emission Beta (β⁻)Beta (β⁻)
Max. Energy 0.0186 MeV0.156 MeV
Max. Specific Activity 29 Ci/mmol62.4 mCi/mmol
Advantages High specific activity, lower cost, versatile labeling positions.[1]Stable label, less prone to exchange, mimics natural carbon.[4]
Disadvantages Potential for exchange with protons in aqueous environments.Lower specific activity compared to ³H.[2]

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled trans-21-methyldocos-2-enoic acid (Precursor)

This protocol outlines a conceptual pathway for the synthesis of the radiolabeled fatty acid precursor. The specific choice between tritium or carbon-14 will determine the starting materials and reaction steps.

Method 1.1: Tritium ([³H]) Labeling via Catalytic Reduction

This method is suitable for introducing tritium at a specific position by reducing a precursor with tritium gas.

Materials:

  • Precursor alkyne (e.g., 21-methyldocos-2-ynoic acid)

  • Tritium gas (³H₂)

  • Lindlar's catalyst (for cis-alkene formation, followed by isomerization) or a suitable catalyst for trans-reduction

  • Solvent (e.g., ethyl acetate)

  • Reaction vessel suitable for handling tritium gas

  • HPLC for purification

Procedure:

  • In a specialized radiolabeling facility, dissolve the precursor alkyne in an appropriate solvent.

  • Add the catalyst (e.g., Lindlar's catalyst).

  • Introduce a controlled amount of tritium gas into the reaction vessel.

  • Allow the reaction to proceed under stirring for a specified time to achieve catalytic reduction of the alkyne to a tritiated alkene.

  • If necessary, perform a subsequent isomerization step to obtain the trans configuration.

  • Quench the reaction and remove the catalyst by filtration.

  • Purify the [³H]-trans-21-methyldocos-2-enoic acid using high-performance liquid chromatography (HPLC).

  • Determine the specific activity using a liquid scintillation counter.

Method 1.2: Carbon-14 ([¹⁴C]) Labeling via Grignard Reaction

This method incorporates a ¹⁴C label at the carboxyl group using [¹⁴C]CO₂.

Materials:

  • 20-methylheneicosyl bromide (precursor alkyl halide)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • [¹⁴C]Carbon dioxide (generated from Ba[¹⁴C]CO₃)

  • Acid for workup (e.g., HCl)

  • HPLC for purification

Procedure:

  • Prepare a Grignard reagent by reacting 20-methylheneicosyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Bubble [¹⁴C]CO₂ gas through the Grignard reagent solution. This carboxylation step incorporates the ¹⁴C label.

  • Acidify the reaction mixture to protonate the carboxylate, yielding [1-¹⁴C]-21-methyldocosanoic acid.

  • Introduce the trans-double bond at the 2-position through a suitable chemical method (e.g., α-bromination followed by dehydrobromination).

  • Purify the resulting [¹⁴C]-trans-21-methyldocos-2-enoic acid using HPLC.

  • Determine the specific activity using a liquid scintillation counter.

Protocol 2: Enzymatic Synthesis of Radiolabeled this compound

This protocol utilizes an acyl-CoA synthetase to attach the radiolabeled fatty acid to Coenzyme A. Enzymatic methods are often preferred for their specificity and efficiency in producing the correct thioester linkage.[6][7][8]

Materials:

  • Radiolabeled trans-21-methyldocos-2-enoic acid ([³H] or [¹⁴C])

  • Coenzyme A (CoA) trilithium salt

  • Acyl-CoA synthetase (a long-chain or very-long-chain specific version, potentially from rat liver microsomes or recombinant sources)[7]

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Triton X-100 (optional, for enzyme solubilization)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC for purification

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction buffer

    • ATP

    • MgCl₂

    • Coenzyme A

    • Radiolabeled trans-21-methyldocos-2-enoic acid (dissolved in a small amount of ethanol (B145695) or complexed with BSA)

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Purify the radiolabeled this compound using reverse-phase HPLC.

  • Quantify the product and determine the final specific activity.

Protocol 3: Tracing the Metabolism of Radiolabeled this compound in Cultured Cells

This protocol describes how to use the newly synthesized radiolabeled compound to study its metabolic fate in a cell culture model. Very long-chain fatty acids are known to be metabolized in peroxisomes.[9][10]

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • Radiolabeled this compound

  • Cell lysis buffer

  • Scintillation cocktail

  • Liquid scintillation counter

  • Equipment for lipid extraction (e.g., Folch method)

  • TLC or HPLC system for metabolite separation

Procedure:

  • Plate cells in appropriate culture dishes and grow to desired confluency.

  • Prepare a stock solution of the radiolabeled this compound and add it to the cell culture medium to achieve the desired final concentration.

  • Incubate the cells with the radiolabeled compound for various time points (e.g., 1, 4, 12, 24 hours).

  • At each time point, wash the cells with cold PBS to remove unincorporated label.

  • Lyse the cells and collect the lysate.

  • Perform lipid extraction from a portion of the lysate to separate different lipid classes (e.g., phospholipids, triglycerides, free fatty acids).

  • Analyze the total radioactivity in the cell lysate and in different lipid fractions using a liquid scintillation counter.

  • Separate and identify radiolabeled metabolites using TLC or HPLC coupled with a radioactivity detector.

  • For stable isotope tracing with ¹³C-labeled compounds, metabolites can be analyzed by mass spectrometry to determine the incorporation of the heavy isotope.[11][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_tracing Metabolic Tracing Phase precursor Radiolabeled Fatty Acid (e.g., [3H] or [14C]) reaction Enzymatic Ligation precursor->reaction coa Coenzyme A coa->reaction enzyme Acyl-CoA Synthetase + ATP, MgCl2 enzyme->reaction purification1 HPLC Purification reaction->purification1 product Radiolabeled This compound incubation Incubation product->incubation purification1->product cells Cultured Cells cells->incubation lysis Cell Lysis & Lipid Extraction incubation->lysis analysis Analysis (LSC, HPLC, MS) lysis->analysis results Metabolic Fate (Oxidation products, incorporation into complex lipids) analysis->results

Caption: Experimental workflow for synthesis and metabolic tracing.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / ER start Radiolabeled This compound beta_ox β-oxidation start->beta_ox Uptake complex_lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) start->complex_lipids Esterification acetyl_coa [¹⁴C] or [³H] Acetyl-CoA beta_ox->acetyl_coa short_chain Shorter-chain Acyl-CoA beta_ox->short_chain tca TCA Cycle acetyl_coa->tca Transport short_chain->complex_lipids Transport & Esterification co2 [¹⁴C]CO₂ tca->co2 Oxidation

Caption: Potential metabolic pathways of the radiolabeled compound.

References

Commercial Availability of trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in acquiring "trans-21-methyldocos-2-enoyl-CoA," the following commercial source has been identified.

Supplier Information

MedChemExpress (MCE) is a known supplier of "this compound". The product is listed under their catalog with the following details:

Product NameCatalog Number
This compoundHY-CE02007

At present, detailed application notes, specific experimental protocols, and quantitative data sets for "this compound" are not publicly available in scientific literature or technical datasheets. The compound is described as a coenzyme A derivative, suggesting its potential role in lipid metabolism and related biochemical pathways. However, without published research, its specific biological functions, mechanisms of action, and potential applications remain to be elucidated.

Recommended Protocol for Investigating a Novel Compound

Given the limited public information on "this compound," researchers are advised to adopt a systematic approach to investigate its properties and potential applications. The following is a generalized experimental workflow that can be adapted based on the specific research focus.

Initial Steps and Considerations
  • Supplier Consultation : Direct communication with the technical support team at MedChemExpress is recommended to inquire if they possess any unpublished data, handling instructions, or have knowledge of any research that has utilized this compound.

  • Purity and Characterization : Upon receipt, it is crucial to verify the identity and purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing : Determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol) to prepare stock solutions for in vitro and in vivo experiments.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for characterizing the biological activity of "this compound."

experimental_workflow cluster_setup Initial Setup cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Receive Compound (HY-CE02007) char Characterize Identity & Purity (HPLC, MS, NMR) start->char sol Determine Solubility & Prepare Stock Solutions char->sol cell_viability Cell Viability/Toxicity Assays (e.g., MTT) sol->cell_viability Introduce to Cell Lines enzyme_assay Enzyme Inhibition/Activation Assays (if target is known) cell_viability->enzyme_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) enzyme_assay->gene_expression animal_model Select Animal Model (based on in vitro results) gene_expression->animal_model Inform Model Selection pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd efficacy Efficacy Studies in Disease Models pk_pd->efficacy end Publish Findings efficacy->end Data Analysis & Conclusion

A potential experimental workflow for a novel compound.

This generalized protocol provides a starting point for researchers. The specific assays and models will depend on the hypothesized biological role of "this compound." As research on this compound emerges, more detailed application notes and protocols will likely become available to the scientific community.

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-21-methyldocos-2-enoyl-CoA. The information is designed to help improve synthesis yield by addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for synthesizing the precursor fatty acid, trans-21-methyldocos-2-enoic acid?

A1: Synthesizing trans-21-methyldocos-2-enoic acid, a C23 fatty acid with a methyl group at the ω-2 position and a trans double bond at C2, can be approached through two main strategies: a chemical synthesis route and a chemo-enzymatic route.

  • Chemical Synthesis: This typically involves a Wittig reaction or a related olefination to introduce the trans-double bond.[1][2][3][4][5] The synthesis would likely start from a long-chain aldehyde and a phosphonium (B103445) ylide. The methyl group at the terminus can be introduced by starting with an appropriately branched precursor.

  • Chemo-enzymatic Synthesis: This approach combines chemical steps with enzymatic reactions. For instance, a long-chain fatty acid could be enzymatically elongated and then desaturated to introduce the double bond. Specific enzymes can also be used to introduce methyl branches.[6]

Q2: Which methods are recommended for activating the synthesized fatty acid to its CoA thioester?

A2: Activation of the long-chain fatty acid to this compound can be achieved through enzymatic or chemical methods.

  • Enzymatic Activation: The most common method utilizes a long-chain acyl-CoA synthetase (LC-FACS).[7][8] This enzyme catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and coenzyme A.[7][9]

  • Chemical Activation: This involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, which then reacts with Coenzyme A. This method is useful if a suitable acyl-CoA synthetase is not available or if the modified fatty acid is a poor substrate for the enzyme.

Q3: What are the major challenges that can lead to low yields in this synthesis?

A3: Low yields can arise from several factors:

  • Inefficient Wittig Reaction: The stereoselectivity of the Wittig reaction can be a challenge, potentially leading to a mixture of cis and trans isomers and reducing the yield of the desired trans product.[5]

  • Poor Substrate for Acyl-CoA Synthetase: The methyl branch near the end of the fatty acid chain might hinder the binding of the fatty acid to the active site of the long-chain acyl-CoA synthetase, resulting in low conversion to the CoA ester.

  • Product Degradation: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH or in the presence of certain enzymes.

  • Purification Losses: The purification of very-long-chain, modified acyl-CoAs can be challenging due to their amphipathic nature, which can lead to losses during extraction and chromatography.[10]

Troubleshooting Guides

Low Yield in the Synthesis of trans-21-methyldocos-2-enoic acid
Observed Problem Potential Cause Troubleshooting Steps
Low conversion of starting aldehyde in Wittig reaction. Incomplete reaction due to steric hindrance or suboptimal reaction conditions.- Increase reaction time and/or temperature.- Use a more reactive phosphonium ylide.- Ensure anhydrous conditions, as water can quench the ylide.
Poor trans-selectivity in the Wittig reaction. Use of a non-stabilized ylide or inappropriate reaction conditions.- Employ a stabilized ylide (e.g., Horner-Wadsworth-Emmons reagent) which generally favors the formation of the E-alkene.[5]- For non-stabilized ylides, consider the Schlosser modification to enhance E-selectivity.[5]
Difficulty in purifying the final fatty acid. Co-elution of starting materials or byproducts.- Optimize chromatographic conditions (e.g., gradient, column type).- Consider derivatization (e.g., to methyl ester) for easier purification by gas chromatography, followed by hydrolysis.
Low Yield in the Acyl-CoA Synthesis Step
Observed Problem Potential Cause Troubleshooting Steps
Low yield of acyl-CoA using an enzymatic method. The modified fatty acid is a poor substrate for the chosen long-chain acyl-CoA synthetase (LC-FACS).- Screen different LC-FACS isozymes, as they can have different substrate specificities.- Increase the concentration of the enzyme and/or the fatty acid.- Optimize reaction conditions (pH, temperature, ATP and Mg2+ concentrations).
Incomplete reaction in chemical synthesis. Inefficient activation of the carboxylic acid or degradation of the activated intermediate.- Ensure the use of fresh activating agents (e.g., oxalyl chloride, EDC/NHS).- Perform the reaction under strictly anhydrous conditions.- Optimize the stoichiometry of reactants.
Hydrolysis of the final acyl-CoA product. pH instability or presence of contaminating esterases.- Maintain the pH of the final product solution between 4.5 and 6.0.- Store the purified acyl-CoA at -80°C.- If enzymatic activity is suspected, purify the product further or add esterase inhibitors.

Experimental Protocols

Protocol 1: Chemical Synthesis of trans-21-methyldocos-2-enoic acid via Wittig Reaction
  • Synthesis of the Aldehyde Precursor: Start with a commercially available long-chain methyl ester, for example, methyl 20-methylhenicosanoate. Reduce the ester to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.

  • Wittig Reaction: Prepare a stabilized phosphonium ylide, such as (carbethoxymethylene)triphenylphosphorane. React the aldehyde from step 1 with the ylide in an appropriate solvent like THF or DMSO. The reaction typically proceeds at room temperature to yield the ethyl ester of trans-21-methyldocos-2-enoic acid.[4]

  • Hydrolysis: Hydrolyze the resulting ethyl ester to the free fatty acid using a base such as lithium hydroxide (B78521) or potassium hydroxide in a mixture of THF and water.

  • Purification: Purify the final fatty acid using silica (B1680970) gel chromatography.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup: In a reaction vessel, combine the purified trans-21-methyldocos-2-enoic acid, Coenzyme A (lithium salt), ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for 1-2 hours.

  • Quenching: Stop the reaction by adding an acid (e.g., citric acid) to lower the pH.

  • Purification: Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC).[10]

Visualizations

Chemical_Synthesis_Workflow Start Methyl 20-methylhenicosanoate Aldehyde 20-Methylhenicosanal Start->Aldehyde DIBAL-H Wittig Wittig Reaction Aldehyde->Wittig Ylide (Carbethoxymethylene)triphenylphosphorane Ylide->Wittig Ester Ethyl trans-21-methyldocos-2-enoate Wittig->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis LiOH or KOH FattyAcid trans-21-Methyldocos-2-enoic Acid Hydrolysis->FattyAcid Purification Chromatography FattyAcid->Purification FinalProduct Purified Fatty Acid Purification->FinalProduct

Caption: Chemical synthesis workflow for the precursor fatty acid.

Enzymatic_Activation_Workflow FattyAcid trans-21-Methyldocos-2-enoic Acid ReactionMix Reaction Mixture FattyAcid->ReactionMix CoA Coenzyme A CoA->ReactionMix ATP ATP ATP->ReactionMix LCFACS Long-Chain Acyl-CoA Synthetase ReactionMix->LCFACS Incubation Incubation (30-37°C) LCFACS->Incubation Quenching Quenching (Acid) Incubation->Quenching Purification SPE or HPLC Quenching->Purification FinalProduct This compound Purification->FinalProduct Troubleshooting_Logic Start Low Synthesis Yield CheckStep Identify Problematic Step Start->CheckStep FattyAcidSynthesis Fatty Acid Synthesis Issue CheckStep->FattyAcidSynthesis Precursor CoASynthesis Acyl-CoA Synthesis Issue CheckStep->CoASynthesis Final Product CheckWittig Check Wittig Reaction FattyAcidSynthesis->CheckWittig CheckEnzymatic Check Enzymatic Activation CoASynthesis->CheckEnzymatic Solution1 Optimize Wittig Conditions (Reagents, Temp, Solvent) CheckWittig->Solution1 Solution2 Screen Different LC-FACS Optimize Reaction Conditions CheckEnzymatic->Solution2 Solution3 Consider Chemical Activation CheckEnzymatic->Solution3 If enzyme fails

References

Technical Support Center: Assays with trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in assays involving trans-21-methyldocos-2-enoyl-CoA. The guidance provided is based on established principles for assays with long-chain and methyl-branched acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in assays with long-chain enoyl-CoA substrates?

High background noise in enzymatic assays can originate from several sources, including the inherent instability of the substrate, non-specific binding of assay components, and interference from buffer components. Specifically for long-chain enoyl-CoA esters, the thioester bond is susceptible to non-enzymatic hydrolysis, which can release Coenzyme A and contribute to a high background signal, particularly in assays that detect free thiols. Additionally, the long acyl chain can promote aggregation and non-specific binding to microplates or other surfaces.

Q2: How does the purity of synthetic this compound affect background signals?

The purity of the substrate is critical. Impurities from the synthesis of this compound, such as truncated or deletion sequences, or by-products from protecting groups, can interfere with the assay. Some impurities may be substrates for contaminating enzymes in your sample, while others might directly react with detection reagents, leading to elevated background signals. It is crucial to use highly purified substrate, and if possible, verify its integrity before use.

Q3: How can I correct for background noise in my experimental data?

Control wells are essential for establishing a baseline and identifying the source of background noise. Key controls include:

  • Blank wells: Contain all assay components except the enzyme and substrate to determine the background signal from the buffer and detection reagents.

  • No-enzyme control: Contains the substrate and all other assay components except the enzyme. This control is crucial for identifying signal originating from substrate instability or non-enzymatic degradation.

  • No-substrate control: Contains the enzyme and all other components except the substrate. This helps to measure any intrinsic signal from the enzyme preparation itself.

By subtracting the average signal of the appropriate control wells from the experimental wells, a more accurate measurement of the true enzymatic activity can be obtained.

Q4: Can buffer components or detergents contribute to high background?

Yes, certain buffer components can increase background noise. For instance, some buffers may contain impurities that fluoresce at the same wavelengths as your assay's reporter molecule. Reducing agents like DTT, while often necessary for enzyme stability, can interfere with certain assay formats by reacting with detection reagents.

Detergents, which may be required to solubilize the long-chain substrate, can also be a source of background. The choice and concentration of detergent are critical. Non-ionic detergents like Triton X-100 or Tween-20 are generally preferred over ionic detergents like SDS, which are more likely to denature the enzyme. It is essential to use high-purity reagents and to test different buffer and detergent compositions to find the optimal conditions that provide the best signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Signal in Spectrophotometric Assays

High background in spectrophotometric assays can be caused by the non-enzymatic reduction of the electron acceptor or the degradation of the substrate.

Troubleshooting Steps:

  • Assess Substrate Stability: Incubate this compound in the assay buffer without the enzyme and monitor for changes in absorbance at the detection wavelength. If significant changes are observed, the substrate may be degrading.

  • Optimize Electron Acceptor: If using an artificial electron acceptor like ferricenium hexafluorophosphate, ensure it is fresh and stored correctly. Test different concentrations to find the lowest concentration that provides a robust signal without a high background.

  • Check Buffer Purity: Use high-purity water and freshly prepared buffers. Contaminants in the buffer can contribute to background absorbance.

  • Wavelength Selection: Ensure you are using the optimal wavelength for detecting the product of the reaction and that there is minimal overlap with the absorbance of the substrate or other assay components.

Parameter Condition A (High Background) Condition B (Optimized) Rationale
Substrate Purity Unverified>95% Purity (HPLC verified)Impurities can react non-enzymatically with detection reagents.
Electron Acceptor Old stock, improperly storedFreshly prepared Ferricenium HexafluorophosphateDegradation of the electron acceptor can lead to high background.
Buffer pH 7.07.6The optimal pH for many acyl-CoA dehydrogenases using ferricenium is around 7.6.[1]
Detergent 0.1% SDS0.05% Triton X-100SDS can denature the enzyme, while a lower concentration of a non-ionic detergent can solubilize the substrate with less interference.
Issue 2: High Background in Fluorescence-Based Assays

High background in fluorescence-based assays can be caused by autofluorescence of the substrate, enzyme, or other assay components, as well as by light scattering.[2]

Troubleshooting Steps:

  • Assess Autofluorescence: Measure the fluorescence of each individual assay component (substrate, enzyme, buffer) at the excitation and emission wavelengths of your assay.[2]

  • Optimize Wavelengths: If possible, select excitation and emission wavelengths that maximize the signal from the product while minimizing the background fluorescence from other components.

  • Use a Red-Shifted Fluorophore: Fluorophores that excite and emit at longer wavelengths are generally less prone to interference from the autofluorescence of biological molecules.

  • Check for Inner Filter Effect: At high concentrations, the substrate or other components can absorb the excitation or emission light, leading to a non-linear relationship between signal and product concentration. Diluting the sample can mitigate this effect.

Parameter Condition A (High Background) Condition B (Optimized) Rationale
Excitation/Emission Suboptimal wavelengthsOptimized for maximal signal-to-noiseMinimizes background fluorescence from assay components.
Substrate Conc. High (e.g., 100 µM)Titrated to optimal (e.g., 10 µM)High substrate concentrations can increase background and cause inner filter effects.
Plate Type Clear PlateBlack Plate (clear bottom)Black plates reduce light scatter and well-to-well crosstalk in fluorescence assays.[3]
Control Wells Not includedIncluded (No-enzyme, No-substrate)Essential for accurately determining and subtracting background fluorescence.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Reductase Activity

This protocol is adapted for a generic long-chain enoyl-CoA reductase, the enzyme expected to act on this compound.

Materials:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.

  • Substrate: this compound (dissolved in a minimal amount of a suitable solvent and then diluted in assay buffer containing 0.05% Triton X-100).

  • NADPH: 10 mM stock solution in assay buffer.

  • Enzyme preparation (e.g., purified enzyme or cell lysate).

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in each well containing:

    • 80 µL of Assay Buffer.

    • 10 µL of NADPH stock solution (final concentration 1 mM).

    • 10 µL of enzyme preparation (diluted to an appropriate concentration).

  • Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 10 µL of the this compound substrate solution (final concentration to be optimized, typically around the Km value).

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Record measurements every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction from the linear portion of the curve.

Controls:

  • No-enzyme control: Replace the enzyme preparation with an equal volume of assay buffer.

  • No-substrate control: Replace the substrate solution with an equal volume of assay buffer containing the same concentration of Triton X-100.

Protocol 2: Coupled Enzyme Assay for Acyl-CoA Dehydrogenase

This protocol utilizes a coupled enzyme system to detect the product of the acyl-CoA dehydrogenase reaction.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA.

  • Substrate: this compound (prepared as in Protocol 1).

  • Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like Ferricenium Hexafluorophosphate.

  • Coupling Enzyme: An enzyme that specifically reacts with the product of the dehydrogenase reaction to produce a detectable signal (e.g., a reductase that uses the enoyl-CoA product and NADPH).

  • Detection Reagent: Dependent on the coupling enzyme (e.g., NADPH for a reductase).

  • Enzyme preparation.

  • 96-well microplate (UV-transparent or black, depending on the detection method).

  • Spectrophotometer or fluorometer.

Procedure:

  • Set up the reaction mixture in each well:

    • 70 µL of Assay Buffer.

    • 10 µL of ETF or Ferricenium Hexafluorophosphate.

    • 10 µL of the coupling enzyme.

    • 10 µL of the detection reagent (e.g., NADPH).

    • 10 µL of the acyl-CoA dehydrogenase preparation.

  • Pre-incubate the mixture for 5 minutes at the desired temperature.

  • Start the reaction by adding 10 µL of the this compound substrate.

  • Monitor the change in signal (e.g., decrease in absorbance at 340 nm for NADPH consumption) over time.

  • Determine the reaction rate from the linear phase of the reaction.

Controls:

  • No-primary enzyme control: Omit the acyl-CoA dehydrogenase to ensure the coupling enzyme does not react with the substrate.

  • No-coupling enzyme control: Omit the coupling enzyme to check for direct reaction of the primary enzyme with the detection system.

  • No-substrate control: To measure any background activity of the enzymes.

Signaling Pathways and Workflows

Fatty Acid Elongation Pathway

The synthesis of very-long-chain fatty acids like docosanoic acid occurs through the fatty acid elongation pathway, which is a four-step cycle. This compound would be an intermediate in the synthesis of a saturated 21-methyldocosanoic acid.

FattyAcidElongation Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_{n+2}) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH) Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (C_{n+2}) Enoyl_CoA->Elongated_Acyl_CoA Reduction (NADPH)

Caption: Fatty Acid Elongation Cycle.

Beta-Oxidation Pathway for Very-Long-Chain Fatty Acids

The degradation of very-long-chain fatty acids occurs via the beta-oxidation pathway. This compound would be an intermediate in the breakdown of a longer saturated fatty acid.

BetaOxidation Acyl_CoA Acyl-CoA (C_n) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Dehydrogenation (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (C_{n-2}) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis

Caption: Beta-Oxidation Spiral.

Troubleshooting Workflow for High Background Noise

This workflow provides a logical sequence of steps to diagnose and resolve high background noise in your assays.

TroubleshootingWorkflow Start High Background Noise Detected CheckControls Analyze Control Wells (No-Enzyme, No-Substrate, Blank) Start->CheckControls SubstrateIssue Is No-Enzyme control high? CheckControls->SubstrateIssue EnzymeIssue Is No-Substrate control high? SubstrateIssue->EnzymeIssue No FixSubstrate Troubleshoot Substrate: - Check purity - Optimize concentration - Test stability SubstrateIssue->FixSubstrate Yes BufferIssue Is Blank control high? EnzymeIssue->BufferIssue No FixEnzyme Troubleshoot Enzyme: - Check for contaminants - Titrate enzyme concentration EnzymeIssue->FixEnzyme Yes FixBuffer Troubleshoot Buffer/Reagents: - Use high-purity reagents - Test different buffer compositions - Optimize detergent BufferIssue->FixBuffer Yes Recheck Re-run Assay with Optimized Conditions BufferIssue->Recheck No FixSubstrate->Recheck FixEnzyme->Recheck FixBuffer->Recheck

Caption: Workflow for Troubleshooting High Background Noise.

References

challenges in quantifying "trans-21-methyldocos-2-enoyl-CoA" in tissues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Trans-21-methyldocos-2-enoyl-CoA is a highly specific and not widely studied very-long-chain acyl-CoA (VLCFA-CoA). The following guide is based on established principles and challenges for the quantification of VLCFA-CoAs in general, which are directly applicable to this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in tissues?

Quantifying this compound presents several analytical hurdles. Due to its very long acyl chain (C23) and the presence of a reactive thioester bond, the molecule is present in low physiological concentrations and is prone to degradation.[1] Key challenges include:

  • Low Abundance: VLCFA-CoAs are typically found in very small amounts in tissues, requiring highly sensitive analytical methods.[1]

  • Chemical Instability: The thioester linkage is susceptible to both enzymatic and chemical hydrolysis, which can occur during sample collection, extraction, and analysis.

  • Extraction Inefficiency: Its amphiphilic nature, with a long hydrophobic tail and a highly polar CoA headgroup, makes efficient extraction from complex tissue matrices difficult. Recoveries can be low and variable.[2]

  • Analytical Complexity: The large size and polar nature of the molecule make it challenging for chromatographic separation and mass spectrometric detection without specialized methods.[3]

Q2: Which extraction method is recommended for tissue samples?

A multi-step extraction involving protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) is generally required for robust quantification. A common approach involves homogenizing the tissue in an acidic buffer to inhibit enzymatic activity, followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol (B130326) to precipitate proteins and solubilize the acyl-CoAs.[4][5] Further purification using C18 or mixed-mode SPE cartridges is crucial to remove interfering substances like phospholipids (B1166683) and salts before LC-MS/MS analysis.[3][4]

Q3: How can I prevent the degradation of this compound during sample preparation?

Minimizing degradation is critical for accurate quantification. Key preventive measures include:

  • Rapid Tissue Handling: Freeze-clamp tissue immediately upon collection using tools pre-chilled in liquid nitrogen to halt all enzymatic activity.[6]

  • Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction process.

  • Acidic Conditions: Homogenize and extract in an acidic buffer (e.g., pH 4-5) to reduce the rate of chemical hydrolysis of the thioester bond.[4]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) at the very beginning of the extraction to account for analyte loss during sample processing.[7][8]

Q4: What is the preferred analytical technique for quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying acyl-CoAs due to its high sensitivity and specificity.[7][9][10][11] A reversed-phase C18 or C8 column is typically used for separation.[4][7] Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[7] This allows for the specific detection of the parent ion and a characteristic fragment ion, ensuring accurate identification and quantification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal 1. Analyte Degradation: Thioester bond hydrolysis during sample preparation. 2. Poor Extraction Recovery: Inefficient separation from the tissue matrix. 3. Ion Suppression: Co-eluting matrix components interfering with ionization in the MS source.1. Review sample handling procedures; ensure rapid freezing, use of acidic buffers, and maintenance of low temperatures.[4][6] 2. Optimize the solid-phase extraction (SPE) protocol. Experiment with different solvent compositions for the wash and elution steps.[4] 3. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the final extract if suppression is severe.
High Variability Between Replicates 1. Inconsistent Extraction: Non-homogenous tissue samples or inconsistent execution of the extraction protocol. 2. Precipitation of Analyte: Analyte may be precipitating out of solution in the final extract, especially after storage.1. Ensure tissue is thoroughly homogenized before aliquoting. Use a precise and consistent technique for all steps, particularly solvent additions and SPE. 2. Check the solubility of the analyte in the final resuspension solvent. A small percentage of organic solvent (e.g., acetonitrile) may be required.[5]
Poor Chromatographic Peak Shape 1. Secondary Interactions: The polar CoA moiety can interact with the column hardware or residual silanols. 2. Column Overload: Injecting too much sample.1. Use a column with high-purity silica (B1680970) and end-capping. The use of a weak base like ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape.[7] 2. Dilute the sample and reinject.

Experimental Protocols

Protocol: Extraction and Quantification of VLCFA-CoAs from Tissue

This protocol is a representative method and may require optimization for specific tissue types.

1. Materials and Reagents:

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard.

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9.[4]

  • Extraction Solvents: 2-propanol, Acetonitrile (ACN), Chloroform, Methanol (B129727) (all HPLC grade).[4][12]

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • SPE Wash Solvent: Water.

  • SPE Elution Solvent: Methanol or Acetonitrile.

  • LC-MS Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[7]

  • LC-MS Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]

2. Tissue Homogenization & Extraction:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a glass homogenizer containing 1 mL of ice-cold Homogenization Buffer and the internal standard.

  • Homogenize thoroughly on ice.

  • Add 2 mL of 2-propanol and vortex vigorously.[4]

  • Add 4 mL of acetonitrile, vortex again, and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.[4]

  • Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 2 mL of methanol or acetonitrile into a clean tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of Mobile Phase A/B (80:20) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

  • Gradient: A typical gradient starts at 20% B, ramps to 65% B, and re-equilibrates.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5-10 µL.

  • MS Detection: Positive ESI with SRM. Monitor for the specific parent -> fragment transition for this compound and the internal standard.

Quantitative Data (Illustrative Examples)

The following tables present hypothetical data for illustrative purposes to guide researchers in evaluating their own results.

Table 1: Comparison of Analyte Recovery with Different Extraction Methods

Extraction MethodMean Recovery (%)Standard Deviation (%)
Bligh-Dyer Extraction[12]5512
Acetonitrile/Isopropanol Precipitation[4]758
Solid-Phase Extraction (SPE) Only4015

Table 2: Example LC-MS/MS Parameters for a C22:1-CoA Analog

ParameterValue
Precursor Ion (m/z)1108.6
Product Ion (m/z)408.1
Collision Energy (eV)45
Dwell Time (ms)100
Cone Voltage (V)50

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Tissue Tissue Collection (Freeze-Clamp) Homogenize Homogenization (Acidic Buffer + IS) Tissue->Homogenize Extract Solvent Extraction (ACN/IPA) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis (SRM) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for quantifying this compound.

Troubleshooting Logic: Low Analyte Signal

G Start Problem: Low Analyte Signal CheckIS Is Internal Standard (IS) signal also low? Start->CheckIS Degradation Potential Degradation or Poor Recovery CheckIS->Degradation  Yes Suppression Potential Ion Suppression CheckIS->Suppression  No Action1 Review Sample Prep: - Check pH & Temp - Optimize SPE Degradation->Action1 Action2 Improve Chromatography: - Modify Gradient - Dilute Sample Suppression->Action2 G cluster_0 Peroxisome cluster_1 Cellular Response VLCFA Very-Long-Chain Fatty Acid Target This compound VLCFA->Target β-oxidation Step Receptor Nuclear Receptor (e.g., PPARα) Target->Receptor Binding & Modulation Gene Gene Expression (Lipid Metabolism) Receptor->Gene Activation

References

"trans-21-methyldocos-2-enoyl-CoA" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-21-methyldocos-2-enoyl-CoA. The focus is on addressing the inherent solubility challenges of this long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1] The long C23 hydrocarbon chain (21-methyldocos-2-enoyl) is highly hydrophobic and not readily soluble in water. The Coenzyme A (CoA) portion is polar and hydrophilic. In aqueous solutions, the hydrophobic chains tend to aggregate to minimize contact with water, leading to low solubility and the potential for micelle formation.[2]

Q2: What is the expected behavior of this compound in solution?

A2: Due to its amphipathic nature, at concentrations above its critical micelle concentration (CMC), this compound will self-assemble into micelles. These are spherical structures where the hydrophobic tails are shielded from the water in the core, and the hydrophilic CoA heads form the outer surface. The formation of these micelles can lead to a cloudy or viscous appearance in the solution.

Q3: How should I store this compound to maintain its integrity?

A3: Long-chain unsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation.[3][4] For optimal stability, it is recommended to store this compound as a solid at -20°C or below. If it must be stored in solution, dissolve it in a suitable organic solvent like ethanol (B145695) or chloroform, and store it in a tightly sealed glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] Avoid prolonged storage in aqueous solutions, as this can lead to degradation.[3]

Q4: Can I sonicate my sample to improve solubility?

A4: Yes, sonication can be a useful technique to disperse the lipid and break down larger aggregates, which can aid in solubilization.[5] However, it is important to use a bath sonicator and to keep the sample on ice to prevent localized heating, which could degrade the molecule.

Troubleshooting Guide: Solubility Problems

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Solution appears cloudy or has visible particulates. The concentration is too high, leading to precipitation or the formation of large aggregates.1. Dilute the sample. 2. Gently warm the solution (if the molecule's stability permits). 3. Use a co-solvent or surfactant (see below).
Compound sticks to the sides of the vial. The hydrophobic acyl chain is adsorbing to the plastic or glass surface.1. Use low-adhesion microcentrifuge tubes. 2. Pre-coat the vial with a blocking agent like bovine serum albumin (BSA), if compatible with your experiment.
Inconsistent results between experiments. The compound may be degrading or not fully solubilized, leading to variations in the effective concentration.1. Prepare fresh solutions for each experiment. 2. Ensure complete solubilization before use by following a consistent protocol. 3. Verify the concentration of your stock solution.

Solutions for Enhancing Solubility

Several methods can be employed to improve the solubility of this compound in aqueous media. The choice of method will depend on the specific requirements of your experiment.

Method Principle Advantages Considerations
Co-solvents Adding a water-miscible organic solvent reduces the polarity of the aqueous phase, improving the solubility of hydrophobic molecules.[6][7]Simple to implement.The co-solvent may affect downstream enzymatic assays or cellular systems. Common co-solvents include ethanol, methanol, and DMSO.[2]
Surfactants/ Detergents These amphipathic molecules form micelles that can encapsulate the hydrophobic acyl chain of the CoA ester, increasing its apparent solubility.[5][6]Highly effective for increasing solubility.The surfactant may interfere with biological membranes or protein function. Choose a non-ionic or zwitterionic surfactant if possible.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules.[8]Can effectively solubilize lipids without the disruptive effects of some surfactants.The complex may alter the availability of the acyl-CoA for enzymatic reactions.
Liposomes These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic and amphipathic molecules.[9]Provides a more biologically relevant environment and can be used for delivery to cells.[9]Preparation can be more complex than other methods.
pH Adjustment Modifying the pH of the buffer can alter the charge of the molecule, potentially increasing its solubility.Easy to implement.The optimal pH for solubility may not be compatible with your experimental conditions.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)
  • Preparation : Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution : Add a small volume of pure ethanol to the solid to create a concentrated stock solution. Vortex briefly to ensure complete dissolution.

  • Aqueous Dilution : While vortexing the aqueous buffer, slowly add the ethanolic stock solution dropwise to the desired final concentration. The final concentration of ethanol should be kept as low as possible to minimize its effects on the experiment.

  • Final Check : The final solution should be clear. If it appears cloudy, you may need to increase the final concentration of ethanol or try an alternative method.

Protocol 2: Solubilization using a Surfactant (Triton X-100)
  • Surfactant Preparation : Prepare a stock solution of the surfactant (e.g., 10% Triton X-100) in your aqueous buffer.

  • Dispersion : Add the desired amount of solid this compound to your aqueous buffer.

  • Surfactant Addition : Add the surfactant stock solution to the acyl-CoA suspension to achieve a final surfactant concentration that is above its critical micelle concentration (CMC) but compatible with your experimental system.

  • Mixing : Gently vortex or sonicate in a bath sonicator on ice until the solution is clear.

Visualizations

TroubleshootingWorkflow start Start: Cloudy Solution check_conc Is concentration above expected solubility limit? start->check_conc dilute Dilute Sample check_conc->dilute Yes add_solubilizer Add Solubilizing Agent (Co-solvent, Surfactant) check_conc->add_solubilizer No still_cloudy Still Cloudy? dilute->still_cloudy warm Gently Warm Solution warm->still_cloudy add_solubilizer->still_cloudy clear_solution Solution is Clear: Proceed with Experiment still_cloudy->clear_solution No reassess Re-evaluate Method: Consider alternative solubilizer or protocol still_cloudy->reassess Yes

Caption: Troubleshooting workflow for solubility issues.

Caption: Diagram of a micelle formed by an acyl-CoA.

References

Technical Support Center: Optimizing Enzyme Activity of Long-Chain trans-2-enoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with long-chain and very-long-chain trans-2-enoyl-CoA molecules, such as the novel compound "trans-21-methyldocos-2-enoyl-CoA," and their associated enzymes.

Frequently Asked Questions (FAQs)

Q1: What are trans-2-enoyl-CoA reductases and what is their function?

A1: trans-2-enoyl-CoA reductases (TERs) are a family of oxidoreductase enzymes that play a crucial role in the elongation of fatty acids and the metabolism of sphingolipids.[1][2][3] They catalyze the fourth and final step in the fatty acid elongation cycle, which involves the reduction of a trans-2-enoyl-CoA substrate to its corresponding saturated acyl-CoA.[1] This reaction typically utilizes NADPH or NADH as an electron donor.[3][4]

Q2: My long-chain trans-2-enoyl-CoA substrate is difficult to dissolve. What are the recommended solubilization methods?

A2: Long-chain acyl-CoAs are amphipathic molecules that can be challenging to dissolve in aqueous buffers. It is generally recommended to first dissolve the lyophilized powder in a small amount of an organic solvent like ethanol (B145695) or DMSO. This stock solution can then be diluted to the final working concentration in the assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid denaturing the enzyme. Sonication or gentle vortexing of the final solution can also aid in dissolution.

Q3: I am observing lower than expected activity with my trans-2-enoyl-CoA reductase. What are some potential causes?

A3: Several factors could contribute to low enzyme activity. These include:

  • Substrate Quality: The trans-2-enoyl-CoA substrate may have degraded. It is important to store it under the recommended conditions, typically at -20°C or -80°C, and to handle it with care to prevent hydrolysis.

  • Enzyme Stability: The enzyme itself may have lost activity. Ensure proper storage conditions and handling.

  • Cofactor Limitation: The concentration of the NADPH or NADH cofactor may be insufficient. Ensure it is present in saturating amounts.

  • Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for the specific enzyme.

  • Inhibitors: The presence of contaminating inhibitors in the substrate preparation or other assay components could be a factor.

Q4: How can I monitor the activity of my trans-2-enoyl-CoA reductase?

A4: Enzyme activity can be monitored by tracking the consumption of the NADPH or NADH cofactor, which can be observed as a decrease in absorbance at 340 nm using a spectrophotometer. Alternatively, you can monitor the formation of the product (acyl-CoA) or the consumption of the substrate (trans-2-enoyl-CoA) using methods like HPLC or mass spectrometry.

Troubleshooting Guides

Issue 1: High Background Signal in Spectrophotometric Assay
Potential Cause Troubleshooting Step
NAD(P)H Instability Prepare fresh NAD(P)H solutions for each experiment. Keep NAD(P)H solutions on ice and protected from light.
Substrate Interference Run a control reaction without the enzyme to measure any non-enzymatic oxidation of NAD(P)H in the presence of the substrate. Subtract this background rate from the rate of the enzyme-catalyzed reaction.
Contaminating Enzymes If using a crude enzyme preparation, there may be other NAD(P)H-oxidizing enzymes present. Purify the enzyme of interest to remove contaminants.
Issue 2: Non-linear Reaction Progress Curves
Potential Cause Troubleshooting Step
Substrate Depletion If the reaction rate decreases over time, it may be due to the substrate being consumed. Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme Instability The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol (B35011) or BSA to the buffer. Perform the assay at a lower temperature.
Product Inhibition The product of the reaction may be inhibiting the enzyme. Analyze the initial reaction rates before product accumulation becomes significant.

Quantitative Data Summary

The following table summarizes kinetic parameters for a generic trans-2-enoyl-CoA reductase. Note that these values can vary significantly depending on the specific enzyme and substrate.

SubstrateKm (µM)Vmax (µmol/min/mg)Optimal pH
Crotonyl-CoA (C4)10-500.5-2.07.0-7.5
Decenoyl-CoA (C10)5-250.2-1.57.0-7.5
Palmitoleoyl-CoA (C16:1)1-100.1-0.87.0-7.5
Oleoyl-CoA (C18:1)1-100.1-0.57.0-7.5

Experimental Protocols

Protocol 1: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of a trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • trans-2-enoyl-CoA substrate (e.g., this compound)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the trans-2-enoyl-CoA substrate in an appropriate organic solvent (e.g., ethanol) and then dilute it in the assay buffer.

  • Prepare a fresh stock solution of NADPH in the assay buffer.

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:

    • 800 µL Assay Buffer

    • 100 µL of trans-2-enoyl-CoA substrate solution (to a final concentration of 10-100 µM)

    • 50 µL of NADPH solution (to a final concentration of 100-200 µM)

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the progress curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Visualizations

Fatty_Acid_Elongation_Cycle AcylCoA_n Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation (FA Elongase) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction (3-Ketoacyl-CoA Reductase) EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) AcylCoA_n2 Acyl-CoA (n+2 carbons) EnoylCoA->AcylCoA_n2 Reduction (trans-2-Enoyl-CoA Reductase) Troubleshooting_Workflow Start Low or No Enzyme Activity CheckSubstrate Verify Substrate Quality and Concentration Start->CheckSubstrate SubstrateOK Substrate is OK CheckSubstrate->SubstrateOK Yes ReplaceSubstrate Replace Substrate CheckSubstrate->ReplaceSubstrate No CheckEnzyme Check Enzyme Activity with a Control Substrate EnzymeOK Enzyme is Active CheckEnzyme->EnzymeOK Yes ReplaceEnzyme Replace or Purify Enzyme CheckEnzyme->ReplaceEnzyme No CheckCofactor Ensure Cofactor (NADPH/NADH) is Fresh and in Excess CofactorOK Cofactor is OK CheckCofactor->CofactorOK Yes ReplaceCofactor Use Fresh Cofactor CheckCofactor->ReplaceCofactor No CheckAssay Optimize Assay Conditions (pH, Temp, Buffer) AssayOK Assay Conditions Optimized CheckAssay->AssayOK Yes FurtherOptimization Further Optimization Needed CheckAssay->FurtherOptimization No SubstrateOK->CheckEnzyme EnzymeOK->CheckCofactor CofactorOK->CheckAssay

References

Validation & Comparative

A Comparative Guide to trans-21-methyldocos-2-enoyl-CoA and Other Long-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the unique very-long-chain branched-chain fatty acyl-CoA, trans-21-methyldocos-2-enoyl-CoA, with other conventional long-chain and very-long-chain acyl-CoAs. The information presented herein is curated from existing literature on the metabolism and signaling roles of these molecules, offering insights into their potential biochemical distinctions and therapeutic relevance. Due to the limited direct experimental data on this compound, this guide extrapolates its probable characteristics based on its structural features—a very-long-chain, a methyl branch, and a trans-2 double bond.

Executive Summary

Long-chain acyl-CoAs (LCA-CoAs) and very-long-chain acyl-CoAs (VLCA-CoAs) are central molecules in lipid metabolism and cellular signaling.[1] They are substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and modulators of various cellular processes.[2] The introduction of a methyl branch, as seen in this compound, can significantly alter the molecule's physical properties and its interaction with enzymes and binding proteins. This guide explores these potential differences, providing a framework for future experimental investigation.

Data Presentation: Comparative Performance

The following tables summarize the anticipated comparative performance of this compound against common straight-chain saturated, monounsaturated, and polyunsaturated very-long-chain acyl-CoAs. The data is inferred from studies on analogous branched-chain and very-long-chain fatty acids.

Table 1: Comparison of Predicted Physicochemical and Metabolic Properties

PropertyThis compound (Predicted)Docosanoyl-CoA (C22:0)Docosenoyl-CoA (C22:1)Docosahexaenoyl-CoA (C22:6)
Molecular Weight HighHighHighHigh
Solubility in Aqueous Buffer Very LowVery LowLowLow
Melting Point Lower than C22:0HighLower than C22:0Low
Susceptibility to β-oxidation Potentially lower; may require alternative pathwaysHighHighHigh (with auxiliary enzymes)
Binding Affinity to Acyl-CoA Binding Proteins (ACBPs) High, potentially altered specificity[3]High[3]High[3]High[3]
Substrate for Acyl-CoA Dehydrogenases (ACADs) Likely a poor substrate for VLCAD[4]Good substrate for VLCAD[5]Good substrate for VLCAD[4]Requires additional enzymes
Inhibitory Potential on Fatty Acid Synthase Predicted to be a potent inhibitor[6]Potent inhibitor[6]Potent inhibitor[6]Potent inhibitor[6]

Table 2: Predicted Kinetic Parameters with Key Enzymes

EnzymeSubstratePredicted Km (µM)Predicted Vmax (relative to C22:0-CoA)
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) This compoundHigherLower
Docosanoyl-CoA (C22:0)Baseline[7]100%
trans-2-enoyl-CoA Reductase This compoundLowerHigher
trans-2-docosenoyl-CoABaseline[8]100%
Acyl-CoA Synthetase (long-chain) 21-methyldocosanoic acidHigherLower
Docosanoic acidBaseline100%

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation and validation of the predicted properties of this compound.

Protocol 1: Analysis of Acyl-CoA Profiles by HPLC-MS/MS

This protocol allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.[9][10]

1. Sample Preparation:

  • Homogenize 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Wash the pellet twice with 1 mL of ice-cold acetone.

  • Dry the pellet under a stream of nitrogen.

  • Resuspend the pellet in 200 µL of 50 mM KH2PO4, pH 7.2.

2. HPLC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 (v/v) 50 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) / acetonitrile (B52724).

  • Mobile Phase B: 95:5 (v/v) acetonitrile / 50 mM ammonium acetate (pH 5.5).

  • Gradient: A linear gradient from 2% to 98% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for each acyl-CoA.

  • Product Ion: A characteristic fragment ion of coenzyme A (e.g., m/z 428.1).

  • Quantification: Use a stable isotope-labeled internal standard for each class of acyl-CoA if available.

Protocol 2: In Vitro Assay of trans-2-enoyl-CoA Reductase Activity

This spectrophotometric assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.[8]

1. Reaction Mixture (1 mL total volume):

  • 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • 100 µM NADPH.

  • 50 µM of the trans-2-enoyl-CoA substrate (e.g., this compound or a control).

  • 1-5 µg of purified or recombinant trans-2-enoyl-CoA reductase.

2. Assay Procedure:

  • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

3. Calculation:

  • Use the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) to calculate the rate of reaction.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key metabolic and signaling pathways where very-long-chain and branched-chain acyl-CoAs are implicated.

Diagram 1: Fatty Acid Elongation and Branched-Chain Incorporation

This diagram shows the fatty acid elongation cycle and how branched-chain precursors can be incorporated.

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle cluster_1 Branched-Chain Precursor Input Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Malonyl-CoA->3-Ketoacyl-CoA Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->3-Ketoacyl-CoA KCS 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KCR trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA HCD Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA->Acyl-CoA (Cn+2) TER This compound This compound trans-2-Enoyl-CoA->this compound e.g. Branched-chain\nAmino Acids Branched-chain Amino Acids Branched-chain\nAcyl-CoA Branched-chain Acyl-CoA Branched-chain\nAmino Acids->Branched-chain\nAcyl-CoA Branched-chain\nAcyl-CoA->Acyl-CoA (Cn)

Caption: Fatty acid elongation cycle with branched-chain precursor input.

Diagram 2: Hypothetical Signaling Cascade of a Branched VLC-acyl-CoA

This diagram illustrates a potential signaling role for a molecule like this compound, based on known pathways for other fatty acyl-CoAs.[11]

Signaling_Pathway This compound This compound ACBP Acyl-CoA Binding Protein This compound->ACBP Binds to PPARa PPARα ACBP->PPARa Presents to RXR RXR PPARa->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Changes Alterations in Lipid Metabolism Gene_Expression->Metabolic_Changes

Caption: Hypothetical signaling cascade involving a branched VLC-acyl-CoA.

Diagram 3: Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the experimental comparison of different long-chain acyl-CoAs.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation Cell_Culture Cell Culture/ Tissue Homogenization Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Acyl-CoA_Isolation Acyl-CoA Isolation Lipid_Extraction->Acyl-CoA_Isolation HPLC-MS/MS HPLC-MS/MS Analysis Acyl-CoA_Isolation->HPLC-MS/MS Enzyme_Assays Enzyme Kinetic Assays Acyl-CoA_Isolation->Enzyme_Assays Binding_Assays Protein Binding Assays Acyl-CoA_Isolation->Binding_Assays Quantification Quantification of Acyl-CoA Species HPLC-MS/MS->Quantification Kinetic_Parameters Determination of Km and Vmax Enzyme_Assays->Kinetic_Parameters Binding_Affinity Calculation of Kd Binding_Assays->Binding_Affinity Comparison Comparative Analysis Quantification->Comparison Kinetic_Parameters->Comparison Binding_Affinity->Comparison

Caption: Workflow for comparative analysis of long-chain acyl-CoAs.

Conclusion

This compound represents a structurally unique very-long-chain acyl-CoA that is predicted to exhibit distinct biochemical properties compared to its straight-chain counterparts. Its branched nature likely influences its metabolism, reducing its efficiency as a substrate for conventional β-oxidation while potentially enhancing its role as a signaling molecule or a modulator of enzyme activity. The provided experimental protocols and conceptual diagrams offer a robust starting point for researchers to investigate these hypotheses and further elucidate the specific functions of this and other novel fatty acyl-CoAs in health and disease. Further research is warranted to isolate and characterize this molecule and validate these predictions experimentally.

References

The Influence of a Terminal Methyl Group on the Biochemical Properties and Metabolism of Very-Long-Chain Fatty Acyl-CoAs: A Comparative Analysis of trans-21-Methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trans-21-methyldocos-2-enoyl-CoA and its straight-chain counterpart, trans-docos-2-enoyl-CoA. While direct experimental data for this compound is limited, this document extrapolates from established principles of fatty acid metabolism and the known effects of methyl branching to offer a comprehensive overview of its anticipated biochemical behavior.

Introduction

This compound is a very-long-chain fatty acyl-CoA with a methyl group at the C21 position, classifying it as an iso-fatty acyl-CoA. This terminal methyl group introduces significant alterations to its physical properties and metabolic fate compared to the analogous straight-chain fatty acyl-CoA. Understanding these differences is crucial for researchers in lipidomics, metabolic disorders, and drug development, as methyl-branched fatty acids and their derivatives have distinct biological roles and enzymatic interactions.

Comparative Physicochemical and Metabolic Properties

The presence of the terminal methyl group in this compound is predicted to alter its physical characteristics and how it is processed by metabolic enzymes. These differences are summarized in the table below.

Propertytrans-docos-2-enoyl-CoA (Straight-Chain)This compound (Iso-Branched)Rationale for Difference
Melting Point HigherLowerThe methyl group disrupts the ordered packing of the acyl chains, reducing the energy required to transition to a liquid state.[1]
Membrane Fluidity Decreases membrane fluidityIncreases membrane fluidityThe kink introduced by the methyl branch interferes with the close packing of lipid tails in biological membranes, thereby enhancing fluidity.[2]
Hydrophobicity HighSlightly higherThe additional methyl group contributes to the nonpolar character of the molecule.
Metabolic Pathway Primarily mitochondrial β-oxidationPeroxisomal β-oxidation followed by mitochondrial β-oxidationVery-long-chain fatty acids and branched-chain fatty acids are preferentially metabolized in peroxisomes.[3][4][5]
Final β-oxidation Product Acetyl-CoAIsobutyryl-CoAThe terminal three carbons of the iso-fatty acid are released as isobutyryl-CoA instead of acetyl-CoA.
Enzyme Specificity Substrate for standard β-oxidation enzymesRequires specific enzymes for branched-chain fatty acid metabolism, such as α-methylacyl-CoA racemase for its downstream metabolites.[6][7][8]The methyl group can cause steric hindrance in the active sites of enzymes adapted for straight-chain substrates.[9][10][11]

Metabolic Pathways: A Comparative Overview

The catabolism of straight-chain and iso-branched-chain fatty acyl-CoAs proceeds through distinct pathways, particularly in the terminal stages of β-oxidation.

β-Oxidation of trans-docos-2-enoyl-CoA

The straight-chain trans-docos-2-enoyl-CoA is a standard intermediate in the β-oxidation of docosanoic acid. It undergoes repeated cycles of oxidation, hydration, oxidation, and thiolysis, yielding acetyl-CoA in each cycle until the entire chain is degraded.

G cluster_0 Mitochondrial β-Oxidation Docosanoyl-CoA Docosanoyl-CoA trans-Docos-2-enoyl-CoA trans-Docos-2-enoyl-CoA Docosanoyl-CoA->trans-Docos-2-enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-docosanoyl-CoA 3-Hydroxy-docosanoyl-CoA trans-Docos-2-enoyl-CoA->3-Hydroxy-docosanoyl-CoA Enoyl-CoA Hydratase 3-Keto-docosanoyl-CoA 3-Keto-docosanoyl-CoA 3-Hydroxy-docosanoyl-CoA->3-Keto-docosanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Eicosanoyl-CoA Eicosanoyl-CoA 3-Keto-docosanoyl-CoA->Eicosanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-docosanoyl-CoA->Acetyl-CoA Thiolase Further Cycles Further Cycles Eicosanoyl-CoA->Further Cycles n-1 cycles Acetyl-CoA (n-1) Acetyl-CoA (n-1) Further Cycles->Acetyl-CoA (n-1)

Fig. 1: β-Oxidation of a straight-chain very-long-chain fatty acid.
Metabolism of this compound

As a branched-chain very-long-chain fatty acyl-CoA, this compound is expected to be initially processed in the peroxisomes.[4][5] Following several cycles of β-oxidation, the resulting shorter-chain branched acyl-CoA is further metabolized in the mitochondria. The terminal iso-structure leads to the formation of isobutyryl-CoA in the final thiolysis step.

G cluster_0 Peroxisomal and Mitochondrial β-Oxidation 21-Methyldocosanoyl-CoA 21-Methyldocosanoyl-CoA This compound This compound 21-Methyldocosanoyl-CoA->this compound Acyl-CoA Oxidase 3-Hydroxy-21-methyldocosanoyl-CoA 3-Hydroxy-21-methyldocosanoyl-CoA This compound->3-Hydroxy-21-methyldocosanoyl-CoA Enoyl-CoA Hydratase 3-Keto-21-methyldocosanoyl-CoA 3-Keto-21-methyldocosanoyl-CoA 3-Hydroxy-21-methyldocosanoyl-CoA->3-Keto-21-methyldocosanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 19-Methyl-eicosanoyl-CoA 19-Methyl-eicosanoyl-CoA 3-Keto-21-methyldocosanoyl-CoA->19-Methyl-eicosanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-21-methyldocosanoyl-CoA->Acetyl-CoA Thiolase Further Cycles Further Cycles 19-Methyl-eicosanoyl-CoA->Further Cycles n-x cycles Isobutyryl-CoA Isobutyryl-CoA Further Cycles->Isobutyryl-CoA Final Cycle

Fig. 2: Proposed β-oxidation of an iso-very-long-chain fatty acid.

Experimental Protocols

While specific experimental data for this compound is not available, the following protocols are standard for comparing the metabolism of straight-chain and branched-chain fatty acids.

Enzyme Kinetic Assays

Objective: To compare the kinetic parameters (Km and Vmax) of enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases) with straight-chain versus iso-branched-chain substrates.

Methodology:

  • Enzyme Preparation: Purify the enzyme of interest (e.g., from rat liver mitochondria or a recombinant expression system).

  • Substrate Preparation: Synthesize or procure trans-docos-2-enoyl-CoA and this compound.

  • Assay: The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance of a cofactor (e.g., NAD+ or FAD).

    • For acyl-CoA dehydrogenase, the reduction of an electron acceptor is monitored.

    • For enoyl-CoA hydratase, the hydration of the double bond is followed by the decrease in absorbance at 263 nm.

  • Data Analysis: Reaction rates are measured at varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[12][13]

Cellular Metabolism Studies

Objective: To compare the rate and products of catabolism of straight-chain and iso-branched-chain fatty acids in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, fibroblasts).

  • Labeling: Incubate the cells with radiolabeled or stable isotope-labeled docosanoic acid and 21-methyldocosanoic acid.

  • Metabolite Extraction: After a set incubation period, quench the metabolism and extract intracellular and extracellular metabolites.

  • Analysis: Analyze the labeled metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the breakdown products.[14]

The Role of the Methyl Group: A Mechanistic View

The terminal methyl group exerts its influence primarily through steric effects and by altering the final products of β-oxidation.

G Methyl Group Methyl Group Steric Hindrance Steric Hindrance Methyl Group->Steric Hindrance Altered Final Product Altered Final Product Methyl Group->Altered Final Product Physicochemical Changes Physicochemical Changes Methyl Group->Physicochemical Changes Altered Enzyme Kinetics Altered Enzyme Kinetics Steric Hindrance->Altered Enzyme Kinetics Modified Metabolic Pathway Modified Metabolic Pathway Altered Final Product->Modified Metabolic Pathway Increased Membrane Fluidity Increased Membrane Fluidity Physicochemical Changes->Increased Membrane Fluidity

Fig. 3: Causal relationships of the methyl group's effects.

Steric Hindrance: The methyl group can physically block or alter the binding of the acyl-CoA tail within the active site of an enzyme.[9][10][11] This is particularly relevant for enzymes that have a narrow substrate-binding channel optimized for straight-chain fatty acids. This can lead to a lower catalytic efficiency (kcat/Km) for the branched-chain substrate.

Altered Metabolic Fate: The most significant consequence of the terminal methyl group is the generation of isobutyryl-CoA instead of acetyl-CoA in the final round of β-oxidation. Isobutyryl-CoA enters the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA, a different entry point than acetyl-CoA. This has implications for cellular anaplerosis and energy yield.

Conclusion

The presence of a terminal methyl group in this compound profoundly influences its biochemical and metabolic characteristics when compared to its straight-chain analog. These differences, stemming from altered physicochemical properties and steric interactions with metabolic enzymes, lead to distinct catabolic pathways and end products. For researchers in metabolic diseases and drug development, appreciating these nuances is essential for understanding the roles of branched-chain fatty acids in health and disease and for designing therapeutic interventions that target fatty acid metabolism. Further direct experimental investigation of this compound and related compounds will be invaluable in validating these predicted effects.

References

A Comparative Guide to the Metabolism of trans-21-methyldocos-2-enoyl-CoA Across Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted metabolic pathway of trans-21-methyldocos-2-enoyl-CoA, a C23 very-long-chain fatty acid (VLCFA), across various cell types. Due to the absence of direct experimental data for this specific molecule, its metabolism is inferred from established principles of VLCFA and branched-chain fatty acid catabolism. This document outlines the hypothetical metabolic pathway, compares its processing in hepatocytes, neurons, and cancer cells, and provides detailed experimental protocols for further investigation.

Introduction to this compound Metabolism

This compound is a unique fatty acyl-CoA characterized by its very long carbon chain (23 carbons), a methyl branch at an odd-numbered carbon (C21), and a trans double bond at the C2 position. These structural features suggest a complex metabolic route primarily initiated within the peroxisome, as mitochondria are not equipped to handle such long and branched fatty acids. The initial steps are crucial for shortening the carbon chain to a length that can be further processed by mitochondrial β-oxidation.

Proposed Metabolic Pathway

The metabolism of this compound is predicted to proceed through a series of enzymatic reactions predominantly in the peroxisome, followed by mitochondrial β-oxidation.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion mol1 This compound mol2 3-hydroxy-21-methyldocosanoyl-CoA mol1->mol2 Enoyl-CoA Hydratase mol3 3-keto-21-methyldocosanoyl-CoA mol2->mol3 3-hydroxyacyl-CoA Dehydrogenase mol4 20-methylheneicosanoyl-CoA + Acetyl-CoA mol3->mol4 Thiolase mol5 Propionyl-CoA + C18-CoA mol4->mol5 Peroxisomal β-oxidation cycles Acetyl-CoA Metabolism Acetyl-CoA Metabolism mol4->Acetyl-CoA Metabolism mol6 C18-CoA mol5->mol6 Transport to Mitochondrion Propionyl-CoA Metabolism Propionyl-CoA Metabolism mol5->Propionyl-CoA Metabolism mol7 Mitochondrial β-oxidation mol6->mol7 mol8 Acetyl-CoA mol7->mol8 mol9 TCA Cycle mol8->mol9

Figure 1: Proposed metabolic pathway for this compound.

The initial steps for this molecule likely involve peroxisomal β-oxidation. The trans-2-enoyl-CoA structure is a standard intermediate in β-oxidation, suggesting that the first steps will proceed via hydration and oxidation. Due to the methyl group at an odd carbon, the final round of peroxisomal β-oxidation is expected to yield propionyl-CoA and a straight-chain acyl-CoA, which is then transported to the mitochondria for complete oxidation.

Comparative Metabolism in Different Cell Types

The metabolism of VLCFAs can vary significantly between cell types due to differential expression of key metabolic enzymes and transporters. Here, we compare the predicted metabolism of this compound in hepatocytes, neurons, and a representative cancer cell line (hepatocellular carcinoma).

Metabolic Step/Enzyme Hepatocytes Neurons Cancer Cells (HCC)
Peroxisomal β-oxidation High capacity. The liver is a primary site for fatty acid metabolism.Present, but generally lower capacity than hepatocytes. Crucial for myelin sheath maintenance.Variable, but often upregulated to meet high energy demands.
ACOX1 (Acyl-CoA Oxidase 1) High expression. ACOX1 is the rate-limiting enzyme for the initial step of peroxisomal β-oxidation of straight-chain VLCFAs.[1][2]Moderate expression. Essential for neuronal function and development.Expression can be altered. Some cancers show increased reliance on fatty acid oxidation.[3]
ABCD1 (ALDP) High expression. Facilitates the transport of VLCFA-CoA into peroxisomes.High expression, particularly in oligodendrocytes and microglia. Mutations lead to adrenoleukodystrophy.Expression levels can be variable and may be altered in different cancer types.
Mitochondrial β-oxidation High capacity to process medium and short-chain fatty acids generated from peroxisomal oxidation.High energy demand, thus active mitochondrial β-oxidation is present.Often reprogrammed. Some cancers favor glycolysis (Warburg effect), while others rely heavily on fatty acid oxidation.[4]
Propionyl-CoA Metabolism Efficiently metabolized via the propionyl-CoA carboxylase pathway.Active metabolism to succinyl-CoA for the TCA cycle.Can be a carbon source for the TCA cycle to support proliferation.

Experimental Protocols

This protocol is adapted from methods using stable-isotope labeled fatty acids to trace their metabolic fate.[5][6][7][8][9]

Objective: To quantify the rate of peroxisomal β-oxidation in cultured cells by measuring the chain-shortened products of a labeled VLCFA.

Materials:

  • Cultured hepatocytes, neurons, or cancer cells

  • DMEM with 10% FBS and antibiotics

  • D3-labeled docosanoic acid (C22:0)

  • Fatty acid-free BSA

  • Methanol (B129727)

  • Chloroform

  • Internal standards (e.g., C17:0)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Labeling: Prepare a solution of D3-C22:0 complexed with fatty acid-free BSA in culture medium. Replace the existing medium with the labeling medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Lipid Extraction:

    • Wash cells twice with cold PBS.

    • Scrape cells into a glass tube.

    • Add internal standards.

    • Extract lipids using a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using methanol and an acid catalyst.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to quantify the amount of D3-labeled chain-shortened products (e.g., D3-C16:0).

  • Data Analysis: The rate of β-oxidation is calculated as the ratio of the product (D3-C16:0) to the initial substrate (D3-C22:0), normalized to total protein content.

VLCFA Beta-oxidation Assay Workflow Workflow for Measuring Peroxisomal VLCFA β-oxidation cluster_cell_culture Cell Culture & Labeling cluster_analysis Sample Processing & Analysis step1 Plate cells step2 Incubate with D3-C22:0 step1->step2 step3 Lipid Extraction step2->step3 Harvest cells step4 Derivatization to FAMEs step3->step4 step5 GC-MS Analysis step4->step5 step6 Data Analysis step5->step6

Figure 2: Experimental workflow for the VLCFA β-oxidation assay.

This spectrophotometric assay measures the production of H2O2 by ACOX1.[2][10][11][12][13]

Objective: To determine the enzymatic activity of ACOX1 in cell lysates.

Materials:

  • Cell lysates from hepatocytes, neurons, or cancer cells

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Palmitoyl-CoA (or other suitable acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Reaction Mixture: In a microplate well, combine potassium phosphate buffer, FAD, HRP, and Amplex Red.

  • Add Cell Lysate: Add a known amount of cell lysate protein to each well.

  • Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.

  • Measure Absorbance: Immediately begin measuring the increase in absorbance at 570 nm over time at 37°C. The rate of increase in absorbance is proportional to the rate of H2O2 production and thus ACOX1 activity.

  • Calculate Specific Activity: Calculate the specific activity as nmol of H2O2 produced per minute per mg of protein, using a standard curve generated with known concentrations of H2O2.

Assessing the function of the ABCD1 transporter can be done indirectly by measuring the accumulation of VLCFAs in cells where its function is inhibited or by using fluorescent probes.[14]

Objective: To evaluate the functionality of the ABCD1 transporter in different cell types.

Materials:

  • Cultured cells

  • Specific ABCD1 inhibitors (if available) or siRNA for knockdown

  • [1-14C]-lignoceric acid (C24:0)

  • Scintillation counter

Procedure:

  • Cell Treatment: Treat cells with an ABCD1 inhibitor or transfect with ABCD1 siRNA.

  • Substrate Incubation: Add [1-14C]-lignoceric acid to the culture medium and incubate for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the peroxisomal fraction from the cytosol.

  • Measure Radioactivity: Measure the radioactivity in the peroxisomal and cytosolic fractions using a scintillation counter.

  • Data Analysis: A decrease in radioactivity within the peroxisomal fraction and an increase in the cytosolic fraction in treated cells compared to controls would indicate inhibition of ABCD1 transport activity.

Conclusion

The metabolism of this compound is predicted to be a multi-organellar process initiated in peroxisomes, with significant variations across different cell types. Hepatocytes are likely to have the highest capacity for its degradation, while neurons rely on this pathway for specialized functions. In cancer cells, the metabolism of such VLCFAs may be reprogrammed to support their growth and survival. The provided experimental protocols offer a framework for researchers to investigate the metabolism of this and other novel fatty acids, contributing to a deeper understanding of lipid metabolism in health and disease. Further research, including comparative lipidomics and flux analysis, will be crucial to fully elucidate the metabolic fate and biological significance of this compound.[15][16][17][18][19]

References

Validating Novel Very-Long-Chain Acyl-CoAs as Metabolic Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive validation of a novel metabolic intermediate is a critical step in understanding biochemical pathways and identifying potential therapeutic targets. This guide provides a comparative overview of the experimental approaches used to validate "trans-21-methyldocos-2-enoyl-CoA" and similar very-long-chain fatty acyl-CoAs (VLCFA-CoAs) as true metabolic intermediates.

The study of lipid metabolism often uncovers novel molecules whose roles are not immediately clear. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, and their activated CoA esters are integral to numerous physiological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3][4][5] Disruptions in VLCFA metabolism are linked to several severe inherited disorders, making the enzymes in these pathways potential drug targets.[1][2][4]

Validating a putative molecule like "this compound" as a genuine metabolic intermediate requires rigorous experimental evidence to distinguish it from a metabolic dead-end or an analytical artifact. This guide compares the primary analytical techniques and experimental workflows used for this purpose.

Comparative Analysis of Validation Techniques

The validation of a novel VLCFA-CoA, such as the hypothetical "this compound," against known intermediates like C24:0-CoA or C26:0-CoA, relies on a combination of analytical chemistry and biochemical assays. The choice of method depends on the specific research question, the available instrumentation, and the biological matrix being studied.

Technique Principle Strengths Limitations Typical Application in VLCFA-CoA Validation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates molecules by hydrophobicity, then identifies them by mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity; allows for quantification; can identify unknown compounds.Requires authentic standards for absolute quantification; ion suppression can affect accuracy; complex sample preparation.Identification and quantification of specific acyl-CoA species in cell or tissue extracts.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates molecules based on their interaction with a stationary phase; detection is based on the absorbance of UV light by the CoA moiety.Robust and reproducible; good for quantification if the peak is well-resolved; less expensive than MS.Lower sensitivity and specificity than MS; co-eluting compounds can interfere with quantification.Measurement of total or individual long-chain acyl-CoA esters in tissue samples.[6]
Enzymatic Assays Uses specific enzymes to convert the target molecule into a product that can be easily measured (e.g., by spectrophotometry or fluorometry).High specificity for the target substrate; can provide functional information about the metabolic pathway.Dependent on the availability of purified enzymes; may not be suitable for novel or uncharacterized molecules.Determining the concentration of intermediates like 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA esters.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule based on the magnetic properties of its atomic nuclei.Unambiguous structure elucidation; non-destructive.Low sensitivity, requiring relatively large amounts of purified material; not suitable for direct analysis in complex biological mixtures.Structural confirmation of a novel acyl-CoA that has been purified.

Experimental Protocols

Extraction and Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol is designed for the identification and relative quantification of a novel VLCFA-CoA from cultured cells or tissue samples.

a. Sample Preparation and Extraction:

  • Flash-freeze cell pellets or tissue samples in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in a cold extraction solvent (e.g., chloroform/methanol, 2:1 v/v).

  • Add an internal standard (e.g., a commercially available odd-chain or deuterated acyl-CoA) to correct for extraction efficiency and instrument variability.

  • Vortex thoroughly and incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the lipid and acyl-CoA esters.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column suitable for lipid analysis. Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). For targeted analysis, use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the predicted novel acyl-CoA and known comparators. For untargeted analysis, use a high-resolution mass spectrometer to obtain accurate mass measurements.

Enzymatic Assay for trans-2-Enoyl-CoA Intermediates

This protocol measures the total amount of trans-2-enoyl-CoA esters, which would include "this compound" if it is present and a substrate for the enzymes used.

a. Principle: This assay relies on the sequential action of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The NADH produced in the final step is measured fluorometrically.

b. Procedure:

  • Extract acyl-CoA esters from the biological sample as described above.

  • To a reaction buffer containing Tris-HCl and a detergent (e.g., Triton X-100), add the extracted acyl-CoAs.

  • Add purified enoyl-CoA hydratase to convert all trans-2-enoyl-CoA esters to their corresponding 3-hydroxyacyl-CoA forms.

  • Add NAD+ and purified 3-hydroxyacyl-CoA dehydrogenase. This will oxidize the 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, with the concomitant reduction of NAD+ to NADH.

  • Measure the increase in fluorescence resulting from NADH production using a fluorometer.

  • Quantify the amount of trans-2-enoyl-CoA esters by comparing the fluorescence signal to a standard curve generated with a known amount of a commercially available trans-2-enoyl-CoA.

Visualizing the Metabolic Context

Understanding the metabolic pathway in which a novel intermediate is proposed to exist is crucial for its validation. The following diagrams illustrate the fatty acid elongation cycle, where "this compound" would likely be found, and a typical experimental workflow for its validation.

Fatty_Acid_Elongation_Cycle cluster_enzymes Enzymes Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_{n+2}) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (C_{n+2}) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (C_{n+2}) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (C_{n+2}) Enoyl_CoA->Elongated_Acyl_CoA Reduction Condensation ELOVL Reduction1 KAR Dehydration HACD Reduction2 TER Validation_Workflow start Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction start->extraction lcms LC-MS/MS Analysis (Targeted/Untargeted) extraction->lcms enzymatic_assay Enzymatic Assay (e.g., for total enoyl-CoAs) extraction->enzymatic_assay identification Putative Identification of 'this compound' lcms->identification quantification Relative Quantification vs. Known VLCFA-CoAs identification->quantification functional_validation Functional Validation (e.g., enzyme knockdown, isotopic labeling) quantification->functional_validation enzymatic_assay->functional_validation confirmation Confirmation as Metabolic Intermediate functional_validation->confirmation

References

Comparative Analysis of Mutant Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Interaction with Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction between very-long-chain acyl-CoAs, represented by substrates such as trans-21-methyldocos-2-enoyl-CoA, and various mutant forms of the Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme. VLCAD is a critical enzyme in the mitochondrial beta-oxidation of fatty acids with chain lengths of 14 to 20 carbons.[1] Mutations in the ACADVL gene can lead to VLCAD deficiency, a serious inborn error of metabolism.[2][3][4] This guide summarizes key quantitative data on the enzymatic activity of wild-type versus mutant VLCAD, details common experimental protocols for assessing enzyme function, and provides visual representations of the relevant biological pathway and experimental workflows.

Data Presentation: Comparative Enzymatic Activity of Wild-Type and Mutant VLCAD

The following table summarizes the comparative enzymatic activities of wild-type VLCAD and two clinically observed mutants, A450P and L462P, with various long-chain acyl-CoA substrates. The data is adapted from studies that characterize the functional consequences of these mutations. The A450P and L462P mutations are of particular interest as they affect the C-terminal domain of VLCAD, which is crucial for its interaction with the mitochondrial membrane.[2][5][6]

Substrate (Acyl-CoA)Wild-Type VLCAD Activity (%)Mutant A450P VLCAD Activity (%)Mutant L462P VLCAD Activity (%)Reference
Myristoyl-CoA (C14:0)100~95~70[2][7]
Palmitoyl-CoA (C16:0)100~100~30[2][5][6][7]
Palmitoleoyl-CoA (C16:1)100~100~40[2][7]
Stearoyl-CoA (C18:0)100~90~25[2][7]
Arachidonoyl-CoA (C20:4)100~85~20[2][7]

Note: Activities are presented as a percentage of the wild-type enzyme's activity with the respective substrate. The absolute activity of wild-type VLCAD with palmitoyl-CoA (C16:0) was the highest among the tested substrates.[5] While direct kinetic data for this compound is not available, the trend observed with C14 to C20 substrates suggests that mutations like L462P significantly impair the enzyme's ability to process very-long-chain fatty acids. The A450P mutation, in contrast, appears to have a more subtle effect on catalytic activity but has been shown to reduce the enzyme's association with the mitochondrial membrane, which is critical for its function in vivo.[5][6]

Other mutations, such as R429W, have been associated with a severe disease phenotype and exhibit minimal to no detectable enzyme activity.[5] In contrast, common mild mutations like T220M and V243A show reduced but still significant levels of activity.[5]

Experimental Protocols

A common method for determining VLCAD activity is the ferricenium-based spectrophotometric assay. This assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the dehydrogenation of the acyl-CoA substrate by VLCAD.

VLCAD Enzymatic Activity Assay Protocol

  • Preparation of Reagents:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 0.2% Triton X-100 and 0.1 mM EDTA.

    • Substrate Stock Solution: Prepare a 600 μM stock solution of the desired acyl-CoA substrate (e.g., palmitoyl-CoA) in the assay buffer.

    • Ferricenium Hexafluorophosphate (B91526) Stock Solution: Prepare a 300 μM stock solution in the assay buffer.

    • Enzyme Preparation: Purified recombinant wild-type or mutant VLCAD enzyme, or cell lysates containing the enzyme, are diluted in the assay buffer to a suitable concentration (e.g., 0.72 μM).

  • Assay Procedure:

    • In a 96-well plate or a cuvette, mix the enzyme preparation with the ferricenium hexafluorophosphate solution.

    • Initiate the reaction by adding the acyl-CoA substrate solution. The final concentrations in the reaction mixture should be, for example, 0.72 μM VLCAD, 150 μM ferricenium, and 300 μM substrate.

    • Immediately monitor the decrease in absorbance at 300 nm over time using a spectrophotometer. This decrease corresponds to the reduction of ferricenium.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • The specific activity of the enzyme is calculated using the molar extinction coefficient of ferricenium and is typically expressed in units of μmol of substrate oxidized per minute per milligram of protein (U/mg).

Mandatory Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of VLCAD in the initial step of mitochondrial β-oxidation of very-long-chain fatty acids.

FAO_Pathway cluster_mito Mitochondrial Matrix cluster_electron_transport Electron Transport Chain LCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA LCFA_CoA->Enoyl_CoA VLCAD VLCAD_node VLCAD Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shortened_Acyl_CoA->Enoyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ETF ETF ETFDH ETFDH ETF->ETFDH e- CoQ Coenzyme Q ETFDH->CoQ e- VLCAD_node->ETF e-

Caption: Mitochondrial β-oxidation of very-long-chain fatty acids.

Experimental Workflow for Comparing Wild-Type and Mutant VLCAD Activity

This diagram outlines the general workflow for expressing, purifying, and assaying the activity of wild-type and mutant VLCAD enzymes.

Experimental_Workflow cluster_cloning Molecular Biology cluster_expression Protein Expression and Purification cluster_assay Enzymatic Assay WT_cDNA Wild-Type VLCAD cDNA Mutagenesis Site-Directed Mutagenesis WT_cDNA->Mutagenesis Ligation_WT Ligation WT_cDNA->Ligation_WT Mutant_cDNA Mutant VLCAD cDNA Mutagenesis->Mutant_cDNA Ligation_Mutant Ligation Mutant_cDNA->Ligation_Mutant Expression_Vector Expression Vector Expression_Vector->Ligation_WT Expression_Vector->Ligation_Mutant Recombinant_WT Recombinant Plasmid (WT) Ligation_WT->Recombinant_WT Recombinant_Mutant Recombinant Plasmid (Mutant) Ligation_Mutant->Recombinant_Mutant Transformation_WT Transformation (E. coli) Recombinant_WT->Transformation_WT Transformation_Mutant Transformation (E. coli) Recombinant_Mutant->Transformation_Mutant Expression_WT Protein Expression Transformation_WT->Expression_WT Expression_Mutant Protein Expression Transformation_Mutant->Expression_Mutant Purification_WT Purification Expression_WT->Purification_WT Purification_Mutant Purification Expression_Mutant->Purification_Mutant Pure_WT Pure WT VLCAD Purification_WT->Pure_WT Pure_Mutant Pure Mutant VLCAD Purification_Mutant->Pure_Mutant Assay_WT Activity Assay (WT) Pure_WT->Assay_WT Assay_Mutant Activity Assay (Mutant) Pure_Mutant->Assay_Mutant Data_Analysis Data Analysis and Comparison Assay_WT->Data_Analysis Assay_Mutant->Data_Analysis

References

Functional Face-Off: Unraveling the Contrasting Roles of Cis and Trans Isomers of 21-Methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of lipid metabolism, the geometric isomerism of fatty acyl-CoA molecules can dictate their metabolic fate and functional significance. This guide provides a comparative analysis of the functional differences between the cis and trans isomers of 21-methyldocos-2-enoyl-CoA, a very-long-chain fatty acyl-CoA with a methyl branch. While direct experimental data for this specific molecule is limited, this comparison extrapolates from established principles of fatty acid metabolism, offering a predictive overview for researchers, scientists, and drug development professionals.

The core distinction between the cis and trans isomers lies in the spatial arrangement of their acyl chains around the C2-C3 double bond. The cis configuration introduces a pronounced kink in the molecule, whereas the trans isomer maintains a more linear and rigid structure. This fundamental structural variance has profound implications for their interaction with key metabolic enzymes and their incorporation into complex lipids, ultimately influencing cellular processes.

Comparative Analysis of Metabolic Processing

The metabolic pathways of fatty acid elongation and β-oxidation are highly stereospecific, with a clear preference for trans-2-enoyl-CoA intermediates. This preference forms the basis of the predicted functional divergence between the cis and trans isomers of 21-methyldocos-2-enoyl-CoA.

Featuretrans-21-Methyldocos-2-enoyl-CoAcis-21-Methyldocos-2-enoyl-CoA
Structure Linear acyl chainKinked acyl chain
Fatty Acid Elongation Direct substrate for trans-2-enoyl-CoA reductase (TER). Efficiently reduced to 21-methyldocosanoyl-CoA.Poor substrate for TER. Requires prior isomerization to the trans form for efficient elongation.
β-Oxidation Standard intermediate. Directly hydrated by enoyl-CoA hydratase (ECH) to form 3-hydroxyacyl-CoA.Not a standard intermediate. Its hydration by ECH is significantly less efficient or may require a specific isomerase to be converted to the trans isomer before entering the β-oxidation spiral.
Enzyme Kinetics (Predicted) Lower Km and higher Vmax for TER and ECH.Higher Km and lower Vmax for TER and ECH. May act as a competitive inhibitor for these enzymes.
Metabolic Fate Efficiently channeled into either elongation for the synthesis of very-long-chain fatty acids or into mitochondrial β-oxidation for energy production.Likely to have a slower metabolic turnover. May accumulate or be diverted to alternative pathways, such as incorporation into complex lipids or peroxisomal oxidation.
Impact on Membrane Fluidity When incorporated into phospholipids, the linear structure promotes tighter packing and reduced membrane fluidity.The kinked structure disrupts lipid packing, leading to increased membrane fluidity.[1]

Key Metabolic Pathways and Enzymatic Interactions

The differential processing of cis and this compound hinges on the specificity of enzymes within the fatty acid elongation and β-oxidation pathways.

Fatty Acid Elongation

In the final step of each fatty acid elongation cycle, trans-2-enoyl-CoA reductase (TER) catalyzes the NADPH-dependent reduction of the trans-2 double bond.[2][3] The linear configuration of this compound is predicted to fit optimally into the active site of TER. Conversely, the cis isomer would likely be a poor substrate due to steric hindrance from its bent conformation.

Fatty_Acid_Elongation cluster_elongation Elongation Cycle Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA Synthase 3-Ketoacyl-CoA Synthase Malonyl-CoA->3-Ketoacyl-CoA Synthase 21-Methyl-docosanoyl-CoA 21-Methyl-docosanoyl-CoA 3-Ketoacyl-CoA (C24) 3-Ketoacyl-CoA (C24) 3-Ketoacyl-CoA Synthase->3-Ketoacyl-CoA (C24) 3-Ketoacyl-CoA Reductase 3-Ketoacyl-CoA Reductase 3-Hydroxyacyl-CoA (C24) 3-Hydroxyacyl-CoA (C24) 3-Ketoacyl-CoA Reductase->3-Hydroxyacyl-CoA (C24) 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase trans-2-Enoyl-CoA (C24) trans-2-Enoyl-CoA (C24) 3-Hydroxyacyl-CoA Dehydratase->trans-2-Enoyl-CoA (C24) trans-2-Enoyl-CoA Reductase (TER) trans-2-Enoyl-CoA Reductase (TER) trans-2-Enoyl-CoA Reductase (TER)->21-Methyl-docosanoyl-CoA Acyl-CoA (C24) Acyl-CoA (C24) trans-2-Enoyl-CoA Reductase (TER)->Acyl-CoA (C24) Acyl-CoA (C22) Acyl-CoA (C22) Acyl-CoA (C22)->3-Ketoacyl-CoA Synthase 3-Ketoacyl-CoA (C24)->3-Ketoacyl-CoA Reductase 3-Hydroxyacyl-CoA (C24)->3-Hydroxyacyl-CoA Dehydratase trans-2-Enoyl-CoA (C24)->trans-2-Enoyl-CoA Reductase (TER)

Fig. 1: Fatty Acid Elongation Pathway
β-Oxidation

The second step of mitochondrial β-oxidation involves the hydration of a trans-2-enoyl-CoA by enoyl-CoA hydratase (ECH) to form L-3-hydroxyacyl-CoA.[4] While some hydratases can act on cis-2-enoyl-CoA, the efficiency is generally much lower. Therefore, the trans isomer of 21-methyldocos-2-enoyl-CoA would be readily catabolized for energy, whereas the cis isomer would likely require isomerization by an enzyme like enoyl-CoA isomerase to enter the main β-oxidation pathway efficiently.

Beta_Oxidation cluster_beta_oxidation β-Oxidation Spiral 21-Methyldocos-2-enoyl-CoA (trans) 21-Methyldocos-2-enoyl-CoA (trans) Enoyl-CoA Hydratase (ECH) Enoyl-CoA Hydratase (ECH) 21-Methyldocos-2-enoyl-CoA (trans)->Enoyl-CoA Hydratase (ECH) Hydration 21-Methyldocos-2-enoyl-CoA (cis) 21-Methyldocos-2-enoyl-CoA (cis) Enoyl-CoA Isomerase Enoyl-CoA Isomerase 21-Methyldocos-2-enoyl-CoA (cis)->Enoyl-CoA Isomerase Isomerization Enoyl-CoA Isomerase->21-Methyldocos-2-enoyl-CoA (trans) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (ECH)->3-Hydroxyacyl-CoA Further Oxidation Further Oxidation 3-Hydroxyacyl-CoA->Further Oxidation

Fig. 2: Differential Entry into β-Oxidation

Experimental Protocols

To empirically determine the functional differences between the cis and trans isomers of 21-methyldocos-2-enoyl-CoA, a series of in vitro and cell-based assays can be employed.

In Vitro Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of trans-2-enoyl-CoA reductase (TER) and enoyl-CoA hydratase (ECH) with both cis and trans isomers.

Methodology:

  • Enzyme Source: Purified recombinant TER and ECH.

  • Substrates: Synthesized and purified cis- and this compound.

  • Assay for TER: The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm. The reaction mixture would contain buffer, NADPH, the enzyme, and varying concentrations of the acyl-CoA substrate.

  • Assay for ECH: The hydration of the 2-enoyl-CoA can be monitored by the increase in absorbance at 263 nm. The reaction mixture includes buffer, the enzyme, and different concentrations of the acyl-CoA substrate.

  • Data Analysis: Kinetic parameters are calculated by fitting the initial velocity data to the Michaelis-Menten equation.

Cellular Uptake and Metabolism Assay

Objective: To assess the rate of uptake and metabolic fate of the cis and trans isomers in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line, such as hepatocytes or adipocytes.

  • Substrate Labeling: Synthesize radiolabeled or fluorescently tagged versions of cis- and trans-21-methyldocos-2-enoic acid.

  • Incubation: Incubate the cells with the labeled fatty acids.

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction.

  • Analysis: Separate and quantify the distribution of the label into different lipid classes (e.g., triacylglycerols, phospholipids, cholesterol esters) and water-soluble metabolites (indicating β-oxidation) using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Synthesis of cis/trans Isomers Synthesis of cis/trans Isomers Radiolabeling/Fluorescent Tagging Radiolabeling/Fluorescent Tagging Synthesis of cis/trans Isomers->Radiolabeling/Fluorescent Tagging Purification Purification Radiolabeling/Fluorescent Tagging->Purification Kinetic Analysis Kinetic Analysis Purification->Kinetic Analysis Incubation with Labeled Substrates Incubation with Labeled Substrates Purification->Incubation with Labeled Substrates Purified Enzymes (TER, ECH) Purified Enzymes (TER, ECH) Purified Enzymes (TER, ECH)->Kinetic Analysis Cell Culture Cell Culture Cell Culture->Incubation with Labeled Substrates Lipid Extraction Lipid Extraction Incubation with Labeled Substrates->Lipid Extraction Metabolite Analysis (HPLC/MS) Metabolite Analysis (HPLC/MS) Lipid Extraction->Metabolite Analysis (HPLC/MS)

Fig. 3: Experimental Workflow for Isomer Comparison

Conclusion

The geometric isomerism of 21-methyldocos-2-enoyl-CoA is predicted to be a critical determinant of its biological function. The trans isomer is poised for efficient processing through the canonical pathways of fatty acid elongation and β-oxidation. In contrast, the cis isomer is likely to be a poorer substrate for the key enzymes in these pathways, potentially leading to its accumulation or diversion into other metabolic routes. These differences have significant implications for lipid homeostasis, membrane biology, and cellular signaling. The outlined experimental protocols provide a framework for the empirical validation of these predicted functional distinctions, which will be crucial for understanding the physiological roles of these very-long-chain fatty acyl-CoA isomers and for the development of therapeutic strategies targeting lipid metabolism.

References

Comparative Guide to the Analysis of trans-21-methyldocos-2-enoyl-CoA: Evaluating Antibody Cross-Reactivity and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Currently, there are no commercially available or published antibodies that specifically target trans-21-methyldocos-2-enoyl-CoA . This guide provides a framework for evaluating the cross-reactivity of a hypothetical antibody against this molecule and compares this theoretical immunoassay approach with established alternative analytical methods.

Hypothetical Antibody Cross-Reactivity Profile

An essential step in validating any new antibody is to determine its specificity. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, which can lead to inaccurate experimental results.[1][2] For a hypothetical antibody against this compound, it is crucial to test its binding against structurally similar long-chain acyl-CoAs.

The table below presents a hypothetical cross-reactivity profile, illustrating the data researchers should aim to generate. The percentage of cross-reactivity is determined by comparing the concentration of the competitor molecule required to displace 50% of the target antigen (IC50) with the IC50 of the target antigen itself.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Targeting this compound

Compound Tested (Potential Cross-Reactant)Structural Similarity to TargetHypothetical IC50 (nM)% Cross-Reactivity
This compound (Target) - 1.5 100%
Docosenoyl-CoA (C22:1)High (lacks methyl group)1501.0%
Tetracosenoyl-CoA (C24:1)Moderate (longer chain)8500.18%
Eicosenoyl-CoA (C20:1)Moderate (shorter chain)12000.13%
Palmitoyl-CoA (C16:0)Low (shorter, saturated)> 10,000< 0.01%
Coenzyme A (Free CoA)Low (lacks acyl chain)> 50,000< 0.003%

Comparison of Analytical Methodologies

The primary alternative to an antibody-based assay for quantifying specific acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] This technique offers high sensitivity and specificity for the analysis of a wide range of acyl-CoA molecules in complex biological samples.[7][8]

Table 2: Comparison of a Hypothetical Immunoassay with LC-MS/MS

ParameterHypothetical Immunoassay (e.g., ELISA)LC-MS/MS
Specificity Potentially high, but requires extensive cross-reactivity testing.Very high; distinguishes molecules by mass-to-charge ratio and fragmentation.
Sensitivity High (potentially low nM to pM range).Very high (nM to fM range).[4][9]
Multiplexing Limited to single-analyte detection per assay.Capable of profiling a wide range of acyl-CoAs simultaneously.[7][10]
Throughput High (96-well or 384-well plate format).Lower, as samples are analyzed sequentially.
Cost per Sample Generally lower after initial antibody development.Higher due to instrument cost and maintenance.
Development Time Long (antibody production and validation).Shorter (method development and validation).

Signaling Pathways and Experimental Workflows

This compound is a very-long-chain fatty acyl-CoA. Such molecules are key intermediates in fatty acid elongation, a process that produces fatty acids with chain lengths of 21 carbons or more.[11] The diagram below illustrates a hypothetical metabolic pathway involving this molecule.

Metabolic_Pathway cluster_elongation Fatty Acid Elongation Cycle Eicosanoyl-CoA (C20:0) Eicosanoyl-CoA (C20:0) 3-Keto-21-methyldocos-2-enoyl-CoA 3-Keto-21-methyldocos-2-enoyl-CoA Eicosanoyl-CoA (C20:0)->3-Keto-21-methyldocos-2-enoyl-CoA Condensation 3-Hydroxy-21-methyldocos-2-enoyl-CoA 3-Hydroxy-21-methyldocos-2-enoyl-CoA 3-Keto-21-methyldocos-2-enoyl-CoA->3-Hydroxy-21-methyldocos-2-enoyl-CoA Reduction This compound This compound 3-Hydroxy-21-methyldocos-2-enoyl-CoA->this compound Dehydration 21-Methyldocosanoyl-CoA (C23:0) 21-Methyldocosanoyl-CoA (C23:0) This compound->21-Methyldocosanoyl-CoA (C23:0) Reduction (TECR) Complex Lipids Complex Lipids 21-Methyldocosanoyl-CoA (C23:0)->Complex Lipids Incorporation

Caption: Hypothetical pathway of very-long-chain fatty acid elongation.

The workflow for assessing antibody cross-reactivity is a critical process to ensure data validity. It typically involves screening against a panel of related molecules.

Cross-Reactivity_Workflow cluster_workflow Antibody Cross-Reactivity Assessment start Develop Hypothetical Antibody (Anti-trans-21-methyldocos-2-enoyl-CoA) assay Competitive ELISA Setup start->assay target Test with Target Antigen (Determine IC50) assay->target competitors Test with Structurally Similar Acyl-CoAs assay->competitors data Calculate % Cross-Reactivity target->data competitors->data decision Evaluate Specificity data->decision accept Antibody is Specific decision->accept Low % reject High Cross-Reactivity (Further Optimization Needed) decision->reject High %

Caption: Workflow for evaluating antibody cross-reactivity.

Experimental Protocols

Below are detailed protocols for standard methods used to determine antibody specificity and cross-reactivity.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the specificity of a hypothetical antibody by measuring its ability to bind to the target antigen in the presence of potential cross-reactants.

  • Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target antigen (standard curve) and each potential cross-reactant molecule.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the hypothetical antibody with each dilution of the standard or competitor for 1-2 hours.

  • Binding: Transfer the antibody-antigen/competitor mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Substrate Addition: Add a suitable substrate (e.g., TMB for HRP). Incubate until color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the log of the concentration for the target antigen and each competitor.

    • Determine the IC50 value for each.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor) * 100

Protocol 2: LC-MS/MS Analysis of Long-Chain Fatty Acyl-CoAs

This method provides a highly specific and sensitive alternative for the quantification of acyl-CoAs.[3][12]

  • Sample Preparation (Extraction):

    • Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:2:1 acetonitrile/methanol/water mixture).[5][10]

    • Include internal standards (e.g., stable isotope-labeled acyl-CoAs) for accurate quantification.[9]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.[5]

    • Collect the supernatant. For increased purity, a solid-phase extraction (SPE) step can be incorporated.[4]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for separating hydrophobic molecules.[4][5]

    • Mobile Phase: Employ a gradient elution using two mobile phases, for example:

      • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

      • Mobile Phase B: Acetonitrile/Methanol with 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the long-chain acyl-CoAs.[5]

  • Mass Spectrometry Detection:

    • Ionization: Use positive mode electrospray ionization (ESI+).

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: For each acyl-CoA, monitor a specific precursor ion to product ion transition. A common neutral loss scan for acyl-CoAs is the loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[12]

  • Data Analysis:

    • Identify peaks based on retention time and specific MRM transitions.

    • Quantify the amount of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.

References

Comparative Analysis of Very-Long-Chain trans-2-Enoyl-CoA in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of very-long-chain trans-2-enoyl-CoA molecules, with a focus on extrapolating the potential roles of a novel entity, "trans-21-methyldocos-2-enoyl-CoA," in physiological and pathological conditions.

Introduction

Role in Healthy States: A Nexus of Fatty Acid Metabolism

In healthy individuals, trans-2-enoyl-CoA molecules are transient intermediates within two major metabolic pathways:

  • Fatty Acid Elongation (FAE): This process, occurring primarily in the endoplasmic reticulum, extends the carbon chain of fatty acids. Trans-2-enoyl-CoA is the product of the third step in the four-reaction FAE cycle. The enzyme trans-2-enoyl-CoA reductase (TECR) then reduces this intermediate to a saturated acyl-CoA, which can then undergo further elongation or be incorporated into complex lipids. VLCFAs produced through this pathway are essential for numerous biological functions, including the formation of ceramides (B1148491) and sphingolipids, which are critical components of cell membranes, particularly in the nervous system.

  • Fatty Acid Beta-Oxidation: In both mitochondria and peroxisomes, the breakdown of fatty acids for energy production involves the formation of trans-2-enoyl-CoA as the product of the first step, catalyzed by acyl-CoA dehydrogenase. This intermediate is then hydrated by enoyl-CoA hydratase to proceed through the beta-oxidation spiral.

The concentration of trans-2-enoyl-CoA is tightly regulated, ensuring a balance between fatty acid synthesis and degradation to meet the cell's metabolic demands.

Implications in Diseased States: A Sign of Metabolic Dysregulation

Alterations in the levels of trans-2-enoyl-CoA and the enzymes that metabolize them are associated with a range of pathologies.

  • Metabolic Disorders: Dysregulation of fatty acid oxidation, including deficiencies in enzymes that process trans-2-enoyl-CoA, can lead to inherited metabolic disorders. These conditions often result in an accumulation of fatty acid intermediates, leading to cellular toxicity.

  • Neurological Diseases: Given the importance of VLCFAs in the nervous system, defects in their synthesis can have severe neurological consequences. For instance, mutations in the TECR gene have been linked to nonsyndromic mental retardation. The accumulation of upstream intermediates, potentially including specific trans-2-enoyl-CoA species, may contribute to the pathology.

  • Cancer: The role of fatty acid metabolism in cancer is complex and context-dependent. Peroxisomal trans-2-enoyl-CoA reductase (PECR) has been shown to have decreased expression in colon and breast cancer, and its activity can inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells. This suggests that the accumulation of its substrate, trans-2-enoyl-CoA, may have anti-proliferative effects in certain cancers. Conversely, the enzymes involved in fatty acid metabolism are sometimes upregulated in other cancers to meet the high energy and biosynthetic demands of rapidly dividing cells.

  • Inflammation: While direct evidence linking endogenous trans-2-enoyl-CoA to inflammation is scarce, studies on dietary trans fatty acids suggest a potential link. High intake of industrial trans fatty acids has been associated with increased markers of systemic inflammation. It is plausible that abnormal accumulation of endogenous trans-enoyl-CoA species could trigger inflammatory signaling pathways.

Quantitative Data Summary

As "this compound" is a novel molecule, no direct quantitative data exists in the literature. The following table summarizes representative data for related acyl-CoA species in different biological contexts to provide a comparative framework.

Acyl-CoA SpeciesConditionTissue/Cell TypeFold Change (Diseased/Healthy) or ConcentrationReference
Butyryl-CoA (C4)SCAD DeficiencyMouse Liver~16-fold increase
General Long-Chain Acyl-CoAsHealthyMammalian TissuesVaries by tissue (e.g., liver, brain)
Acetyl-CoAIschemiaRat LiverSignificant decrease

Experimental Protocols

The analysis of trans-2-enoyl-CoA and other acyl-CoA species requires specialized and robust analytical methods due to their low abundance and chemical lability.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

1. Sample Preparation:

  • Tissue samples are rapidly frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization is performed in a cold solvent mixture, typically methanol/chloroform, to extract lipids and precipitate proteins.

  • Internal standards, such as stable isotope-labeled acyl-CoAs (e.g., [¹³C₂] acetyl-CoA), are added at the beginning of the extraction to correct for sample loss and matrix effects.

  • The aqueous phase containing the acyl-CoAs is separated, lyophilized, and reconstituted in a suitable buffer for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography is commonly used to separate acyl-CoAs based on their chain length and hydrophobicity. A C18 column is often employed with a gradient of mobile phases, such as water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.

Visualizations

Signaling and Metabolic Pathways

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2 carbons) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (n+2 carbons) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (n+2 carbons) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (n+2 carbons) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR)

Caption: The Fatty Acid Elongation Cycle.

Beta_Oxidation Acyl_CoA Acyl-CoA (n carbons) Enoyl_CoA trans-2-Enoyl-CoA (n carbons) Acyl_CoA->Enoyl_CoA Dehydrogenation Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (n carbons) Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketoacyl-CoA (n carbons) Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis

Caption: The Mitochondrial Beta-Oxidation Pathway.

Experimental Workflow

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization in Methanol/Chloroform Tissue->Homogenization Extraction Aqueous Phase Extraction Homogenization->Extraction Lyophilization Lyophilization Extraction->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for Acyl-CoA Quantification.

Conclusion

While "this compound" remains a novel and uncharacterized molecule, its position as a very-long-chain trans-2-enoyl-CoA suggests a crucial role at the crossroads of fatty acid synthesis and degradation. Based on the functions of related molecules, its dysregulation could be implicated in a variety of diseases, particularly those involving metabolic, neurological, and oncological processes. The analytical techniques outlined here provide a robust framework for the future investigation of this and other rare acyl-CoA species, which will be essential for elucidating their precise biological roles and their potential as biomarkers or therapeutic targets.

The Differential Roles of Peroxisomes and Mitochondria in the Beta-Oxidation of trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is a complex process partitioned between two key cellular organelles: peroxisomes and mitochondria. While mitochondria are the primary sites of beta-oxidation for most fatty acids, peroxisomes play a crucial, specialized role in handling substrates that are structurally challenging for the mitochondrial enzymatic machinery. This guide provides a comparative analysis of the roles of these two organelles in the oxidation of a hypothetical, yet structurally informative, molecule: trans-21-methyldocos-2-enoyl-CoA. This C23, methyl-branched fatty acid serves as an excellent model to dissect the distinct and cooperative functions of peroxisomal and mitochondrial beta-oxidation pathways.

Introduction to Mitochondrial and Peroxisomal Beta-Oxidation

Mitochondrial beta-oxidation is the canonical pathway for fatty acid degradation, systematically shortening fatty acyl-CoAs by two-carbon units to produce acetyl-CoA, NADH, and FADH2, which directly fuel the Krebs cycle and the electron transport chain for ATP synthesis.[1][2] However, this process is most efficient for straight-chain fatty acids of up to 20 carbons in length.

Peroxisomal beta-oxidation, on the other hand, is adapted to handle a broader range of substrates, including VLCFAs (typically longer than 22 carbons), 2-methyl-branched fatty acids, and dicarboxylic acids.[1][3] Unlike its mitochondrial counterpart, the first step of peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H2O2) instead of FADH2.[4] This makes the peroxisomal pathway less efficient in terms of energy conservation.[4] Peroxisomes typically perform a few cycles of beta-oxidation, shortening the fatty acid chain to a length that can be further processed by mitochondria.[4]

The Metabolic Fate of this compound: A Tale of Two Organelles

The structure of this compound, a C23 fatty acid with a methyl group at the 21st position, dictates a metabolic journey that begins in the peroxisome and concludes in the mitochondrion.

Peroxisomal Initiation: Handling a Very-Long-Chain, Methyl-Branched Substrate

Due to its C23 chain length, this compound is a substrate for the peroxisomal beta-oxidation pathway. The "trans-2-enoyl-CoA" designation indicates that the first step of beta-oxidation, the introduction of a double bond, has already occurred. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage would proceed in the peroxisome.

The methyl group at the 21st position is near the omega end of the fatty acid and does not initially impede beta-oxidation from the carboxyl end. However, after several cycles of beta-oxidation, this methyl group will be positioned closer to the reactive end of the molecule, potentially at the beta-carbon (C3), sterically hindering the action of mitochondrial beta-oxidation enzymes. At this juncture, the peroxisomal alpha-oxidation pathway becomes critical.[5][6]

Alpha-oxidation is a process that shortens a fatty acid by one carbon from the carboxyl end.[6] For 3-methyl-branched fatty acids, this pathway involves the following steps, all occurring within the peroxisome:[3][7]

  • Activation: The fatty acid is converted to its CoA ester.

  • Hydroxylation: A hydroxyl group is introduced at the alpha-carbon (C2) by phytanoyl-CoA hydroxylase (PAHX).[3]

  • Cleavage: The C1-C2 bond is cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), releasing formyl-CoA (which is converted to CO2) and an aldehyde that is one carbon shorter.[3]

  • Dehydrogenation: The aldehyde is oxidized to a carboxylic acid, which can then re-enter the beta-oxidation pathway.[3]

Mitochondrial Continuation: The Powerhouse Takes Over

Once peroxisomal beta- and alpha-oxidation have sufficiently shortened the carbon chain of the initial C23 fatty acid to a medium-chain length, the resulting acyl-CoA is transported to the mitochondria for complete oxidation.[4] As this compound is an odd-chain fatty acid, its complete beta-oxidation in the mitochondria will ultimately yield several molecules of acetyl-CoA and one molecule of propionyl-CoA.[1][8] This three-carbon propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle, via a series of enzymatic reactions requiring biotin (B1667282) and vitamin B12.[9]

Comparative Overview of Mitochondrial and Peroxisomal Beta-Oxidation

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Substrates Short, medium, and long-chain fatty acids (up to C20)Very-long-chain fatty acids (>C22), 2-methyl-branched fatty acids, dicarboxylic acids[1][3]
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase[4]
Electron Acceptor (First Step) FAD (produces FADH2)O2 (produces H2O2)[4]
Energy Yield High (FADH2 and NADH enter the electron transport chain)Lower (no FADH2 from the first step, H2O2 is detoxified)[4]
Extent of Oxidation Complete oxidation to acetyl-CoA (or propionyl-CoA for odd-chains)Incomplete, chain-shortening to medium-chain fatty acids[4]
Handling of Branched Chains LimitedSpecialized pathways (e.g., alpha-oxidation) for methyl branches[5][6]
Regulation Tightly regulated by cellular energy statusInducible by high-fat diets and certain drugs[10]

Experimental Protocols

Radiometric Assay for Fatty Acid Oxidation

This method measures the conversion of a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate) into acid-soluble metabolites.

Materials:

  • Cell culture or isolated organelles

  • Radiolabeled fatty acid (e.g., [1-14C]palmitate) complexed to BSA

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Inhibitors (e.g., etomoxir (B15894) to inhibit mitochondrial CPT1)

  • Perchloric acid

  • Scintillation cocktail and counter

Protocol:

  • Cell/Organelle Preparation: Isolate mitochondria or peroxisomes, or use whole cells.

  • Incubation: Incubate the biological sample with the radiolabeled fatty acid substrate in the assay buffer at 37°C. To differentiate between mitochondrial and peroxisomal oxidation, parallel experiments can be run with and without etomoxir.

  • Reaction Termination: Stop the reaction by adding cold perchloric acid to precipitate macromolecules.

  • Separation: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The rate of fatty acid oxidation is calculated based on the amount of radiolabeled acid-soluble metabolites produced over time.

Oxygen Consumption Rate (OCR) Assay using Extracellular Flux Analyzer

This high-throughput method measures the rate of oxygen consumption, which is an indicator of mitochondrial respiration and can be used to infer fatty acid oxidation rates.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Cell culture microplate

  • Assay medium

  • Fatty acid substrate (e.g., palmitate-BSA conjugate)

  • Inhibitors of different respiratory chain complexes (e.g., oligomycin, FCCP, rotenone/antimycin A) and fatty acid oxidation (e.g., etomoxir)

Protocol:

  • Cell Seeding: Seed cells in a cell culture microplate and allow them to adhere.

  • Assay Preparation: Replace the culture medium with the assay medium containing the fatty acid substrate.

  • OCR Measurement: Place the plate in the extracellular flux analyzer and measure the basal OCR.

  • Inhibitor Injections: Sequentially inject inhibitors to probe different aspects of mitochondrial function and the reliance on fatty acid oxidation. For example, the addition of etomoxir will inhibit long-chain fatty acid oxidation, and the resulting decrease in OCR can be attributed to this pathway.

  • Data Analysis: The software of the analyzer calculates OCR in real-time, allowing for the determination of the contribution of fatty acid oxidation to overall cellular respiration.

Visualizing the Pathways

Peroxisomal Alpha- and Beta-Oxidation of a Methyl-Branched VLCFA

peroxisomal_oxidation cluster_peroxisome Peroxisome VLCFA_CoA 21-Methyldocos-2-enoyl-CoA (C23) Beta_Oxidation Beta-Oxidation Cycles VLCFA_CoA->Beta_Oxidation Branched_MCFA Methyl-Branched Medium-Chain Acyl-CoA Beta_Oxidation->Branched_MCFA Several Cycles To_Mitochondria To Mitochondria for Complete Oxidation Beta_Oxidation->To_Mitochondria Alpha_Oxidation Alpha-Oxidation Branched_MCFA->Alpha_Oxidation Methyl-branch hinders beta-oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Alpha_Oxidation->Shortened_Acyl_CoA -1 Carbon Formyl_CoA Formyl-CoA Alpha_Oxidation->Formyl_CoA Shortened_Acyl_CoA->Beta_Oxidation Re-entry CO2 CO2 Formyl_CoA->CO2 organelle_interplay cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid (VLCFA) Perox_Beta_Ox Peroxisomal Beta-Oxidation VLCFA->Perox_Beta_Ox MCFA Medium-Chain Fatty Acyl-CoA Perox_Beta_Ox->MCFA Mito_Beta_Ox Mitochondrial Beta-Oxidation MCFA->Mito_Beta_Ox Transport via Carnitine Shuttle Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from odd-chains) Mito_Beta_Ox->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Propionyl_CoA->Krebs_Cycle via Succinyl-CoA

References

A Comparative Guide to Structural Analogs of trans-21-Methyldocos-2-enoyl-CoA for Competitive Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of rationally designed structural analogs of trans-21-methyldocos-2-enoyl-CoA, a key intermediate in very-long-chain fatty acid (VLCFA) elongation. These analogs are intended for use in competitive assays to identify and characterize inhibitors of enzymes involved in VLCFA metabolism, such as ELOVL (Elongation of Very Long Chain Fatty Acids) elongases and trans-2-enoyl-CoA reductases. As specific experimental data for direct competitive assays with these proposed analogs is not yet publicly available, this guide presents their design rationale based on known structure-activity relationships of similar enzyme systems and provides detailed protocols for their application in established assay formats.

Introduction to this compound and its Significance

This compound is a C23 very-long-chain fatty acyl-CoA that plays a role in the fatty acid elongation cycle. This pathway is crucial for the synthesis of VLCFAs, which are essential components of cellular membranes, signaling molecules, and precursors for complex lipids like ceramides (B1148491) and sphingolipids.[1] Dysregulation of VLCFA metabolism is implicated in several diseases, including X-linked adrenoleukodystrophy, making the enzymes in this pathway attractive therapeutic targets.[2] Competitive assays using structural analogs of pathway intermediates are powerful tools for high-throughput screening and characterization of potential enzyme inhibitors.

Proposed Structural Analogs of this compound

Based on the structure of the parent molecule and known enzymatic mechanisms, we propose three classes of structural analogs designed for use in competitive assays. The design strategy focuses on modifications to the acyl chain to introduce reporter moieties or inhibitory features while maintaining recognition by the target enzymes.

Table 1: Proposed Structural Analogs and Their Design Rationale

Analog Class Proposed Structure Design Rationale Intended Use in Competitive Assays
Fluorescent Analogs 21-Methyl-docos-2-enoyl-CoA with a fluorescent tag (e.g., NBD, BODIPY) at the ω-end of the acyl chain.The long acyl chain allows for the introduction of a fluorescent probe at the terminus, distant from the reactive thioester and the α,β-unsaturation, minimizing interference with enzyme binding.As a tracer in Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization (FP) based competitive binding assays.
Biotinylated Analogs 21-Methyl-docos-2-enoyl-CoA with a biotin (B1667282) tag at the ω-end of the acyl chain, connected via a flexible linker.The high-affinity biotin-streptavidin interaction enables immobilization and detection in various assay formats. The linker reduces steric hindrance.For use in Scintillation Proximity Assays (SPA) or other solid-phase binding assays where the analog is captured by streptavidin-coated surfaces.
Non-hydrolyzable/Inhibitory Analogs 21-Methyl-docos-2-enoyl-CoA with modifications to the enoyl-CoA moiety to resist enzymatic reduction, such as the introduction of a cyclopropyl (B3062369) group or substitution of the α- or β-protons.These modifications are designed to create a "dead-end" inhibitor that binds to the active site but cannot be turned over. This can increase its affinity and residence time.As unlabeled competitors in assays using a labeled natural substrate or as the basis for developing potent inhibitors.

Experimental Protocols for Competitive Assays

The following are detailed protocols for competitive assays utilizing the proposed structural analogs. These protocols are based on established methodologies for similar enzyme systems.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is designed to measure the displacement of a fluorescently labeled analog from the enzyme's active site by a test compound.

Materials:

  • Purified target enzyme (e.g., ELOVL elongase, trans-2-enoyl-CoA reductase)

  • Fluorescently labeled this compound analog (Tracer)

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • TR-FRET compatible microplates (e.g., low-volume 384-well plates)

  • Plate reader capable of TR-FRET measurements

Methodology:

  • Reagent Preparation: Prepare serial dilutions of test compounds and the fluorescent tracer in assay buffer. Determine the optimal concentration of the enzyme and tracer through saturation binding experiments.

  • Assay Reaction:

    • Add 5 µL of the test compound solution to the microplate wells.

    • Add 5 µL of the purified enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 10 µL of the fluorescent tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.[3][4]

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Scintillation Proximity Assay (SPA)

This homogeneous radioassay measures the competition between a radiolabeled ligand and a test compound for binding to a target molecule immobilized on a scintillant-containing bead.

Materials:

  • Purified, biotinylated target enzyme or an antibody that specifically binds the acyl-CoA head group.

  • Radiolabeled this compound (e.g., [³H] or [¹⁴C] labeled).

  • Streptavidin-coated SPA beads.

  • Test compounds.

  • Assay buffer.

  • Microplates suitable for scintillation counting.

  • Microplate scintillation counter.

Methodology:

  • Bead-Target Conjugation: Incubate the biotinylated enzyme/antibody with streptavidin-coated SPA beads to allow for binding.

  • Assay Reaction:

    • To each well, add the bead-target conjugate, the radiolabeled tracer, and the test compound at various concentrations.

    • Incubate the plate with gentle agitation for a predetermined time to reach binding equilibrium.

  • Signal Detection: When the radiolabeled tracer binds to the target on the bead, it comes into close proximity with the scintillant, producing light. Unbound tracer in solution is too far away to generate a signal.[5][6] Measure the light output using a microplate scintillation counter.

  • Data Analysis: A decrease in the scintillation signal indicates displacement of the radiolabeled tracer by the test compound. Plot the signal against the test compound concentration to determine the IC50.

Mandatory Visualizations

Signaling Pathway: Very-Long-Chain Fatty Acid Elongation

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Acyl-CoA Acyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acyl-CoA->3-Ketoacyl-CoA ELOVL (Condensation) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KAR (Reduction) trans-2-Enoyl-CoA This compound 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA HCD (Dehydration) Elongated Acyl-CoA Elongated Acyl-CoA (n+2) trans-2-Enoyl-CoA->Elongated Acyl-CoA TECR (Reduction)

Caption: The four sequential reactions of the very-long-chain fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow: TR-FRET Competitive Binding Assay

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow Start Start Add_Compound 1. Add Test Compound to Plate Start->Add_Compound Add_Enzyme 2. Add Purified Enzyme Add_Compound->Add_Enzyme Incubate_1 3. Incubate (15 min) Add_Enzyme->Incubate_1 Add_Tracer 4. Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 5. Incubate (60 min) Add_Tracer->Incubate_2 Read_Plate 6. Measure TR-FRET Signal Incubate_2->Read_Plate Analyze_Data 7. Analyze Data (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the TR-FRET competitive binding assay.

Logical Relationship: Competitive Inhibition

Competitive_Inhibition cluster_binding Enzyme Active Site Enzyme Enzyme Enzyme-Substrate Enzyme-Analog Complex (Signal ON) Enzyme->Enzyme-Substrate Binds Enzyme-Inhibitor Enzyme-Inhibitor Complex (Signal OFF) Enzyme->Enzyme-Inhibitor Binds Substrate Labeled Analog Substrate->Enzyme-Substrate Substrate->Enzyme-Inhibitor Blocked by Inhibitor Inhibitor Test Compound Inhibitor->Enzyme-Inhibitor

Caption: Principle of competitive inhibition where a test compound blocks the binding of a labeled analog.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like trans-21-methyldocos-2-enoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this long-chain fatty acyl-CoA thioester, synthesized from general principles of handling organosulfur compounds and laboratory chemical waste.

Core Principles of Disposal

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined below are based on the chemical properties of thioesters and general laboratory safety guidelines. The primary routes of disposal involve chemical neutralization followed by appropriate waste stream allocation. It is crucial to consult your institution's Environmental Health & Safety (EH&S) department for specific local regulations.

Quantitative Data on Disposal Methods
Disposal MethodApplicable ToKey Parameters
Chemical Treatment Small quantities of thioesters and thiolsOxidation with an excess of sodium hypochlorite (B82951) (bleach) solution (e.g., 10% v/v) to convert to less odorous sulfonic acids.
Solvent Waste Solutions in organic solventsSegregate into halogenated or non-halogenated solvent waste containers. Containers must be properly labeled.
Aqueous Waste Neutralized aqueous solutionspH should be neutral (6-8). Concentration of neutral salts should generally be below 1% for drain disposal.[1]
Incineration Bulk quantities, solid wasteMust be performed in a licensed hazardous waste incinerator capable of handling organosulfur compounds.[2]
Container Disposal Empty chemical containersMust be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the recommended methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

2. Segregation of Waste:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

3. Disposal of Small Quantities (e.g., residual amounts in solution):

  • Hydrolysis and Oxidation: Thioesters can be hydrolyzed to a thiol and a carboxylic acid.[3] Small quantities of the resulting thiol can be oxidized to a less odorous sulfonic acid using an excess of sodium hypochlorite (bleach) solution.[1]

    • In a fume hood, cautiously add the thioester solution to a beaker containing a stir bar and a 10% bleach solution.

    • Allow the mixture to stir for at least one hour to ensure complete oxidation.

    • Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.

    • Dispose of the neutralized aqueous solution down the drain with copious amounts of water, in accordance with local regulations.

4. Disposal of Solutions in Organic Solvents:

  • Transfer any solutions of this compound in organic solvents into a designated and clearly labeled hazardous waste container.[2][4]

  • Distinguish between halogenated and non-halogenated solvent waste streams as required by your institution.

5. Disposal of Solid Waste:

  • Collect any solid this compound or contaminated materials (e.g., weighing paper, gloves) in a sealed and labeled hazardous waste container.

  • This solid waste must be disposed of through a licensed hazardous waste incineration service.[2] Open-air burning of organosulfur compounds is prohibited.[2]

6. Disposal of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent that can dissolve any remaining residue.

  • Collect the rinsate and dispose of it as hazardous chemical waste.[1]

  • After triple-rinsing, the container may be disposed of in the regular trash or glassware waste, depending on the material.[1]

7. Labeling and Storage of Waste:

  • All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]

  • Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's EH&S department.

Mandatory Visualizations

Disposal Decision Pathway

start Start: Have this compound Waste waste_type What is the form of the waste? start->waste_type solid Solid or Contaminated Material waste_type->solid Solid solution Solution waste_type->solution Liquid collect_solid Collect in Labeled Hazardous Waste Container for Incineration solid->collect_solid solvent_type Aqueous or Organic Solvent? solution->solvent_type organic Organic Solvent solvent_type->organic Organic aqueous Aqueous Solution solvent_type->aqueous Aqueous collect_organic Collect in Labeled Solvent Waste Container organic->collect_organic treat_aqueous Treat with Bleach, Neutralize, and Sewer (if permitted) aqueous->treat_aqueous end End: Waste Properly Disposed collect_solid->end collect_organic->end treat_aqueous->end

Caption: Logical workflow for the proper disposal of this compound.

Experimental Workflow for Aqueous Waste Treatment

start Aqueous Waste add_bleach Add to Excess 10% Bleach Solution start->add_bleach stir Stir for 1 Hour in Fume Hood add_bleach->stir neutralize Neutralize to pH 6-8 stir->neutralize dispose Sewer with Copious Water (per local regulations) neutralize->dispose end Treatment Complete dispose->end

Caption: Step-by-step process for treating aqueous waste of the specified compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling trans-21-methyldocos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of trans-21-methyldocos-2-enoyl-CoA. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. These guidelines are based on best practices for handling long-chain fatty acyl-CoA derivatives and general biochemical reagents.

Essential Safety Information

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions and procedures should always be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are recommended for their resistance to fats and oils.[1][2][3][4] Consider double-gloving for added protection.Prevents skin contact and absorption. Nitrile provides a good barrier against fatty acid derivatives.[1][2][3][4]
Eye Protection Safety Glasses/GogglesANSI Z87.1 approved safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions containing the compound.
Body Protection Laboratory CoatStandard, full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.Minimizes the inhalation of any aerosols or dust particles.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step protocols is mandatory to ensure the safety of all laboratory personnel.

Handling Procedure
  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.

  • Weighing and Reconstitution :

    • Perform all weighing of the solid this compound powder inside a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., anti-static weigh paper, spatula) to handle the solid.

    • When reconstituting the compound, add the solvent slowly to the vial containing the powder to avoid splashing.

  • Solution Handling :

    • Clearly label all solutions containing this compound with the chemical name, concentration, date, and your initials.

    • When working with solutions, always wear the recommended PPE.

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused solid this compound and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[5]

  • Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if applicable), and the date of accumulation.[5]

  • Storage : Store hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Final Disposal : Contact your institution's EHS department for the collection and final disposal of the hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[5]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Fume Hood & PPE) weigh 2. Weighing & Reconstitution (Inside Fume Hood) prep->weigh solution 3. Solution Handling (Proper Labeling) weigh->solution spill 4. Spill Management (Absorb & Clean) solution->spill segregate 1. Waste Segregation (Solid & Liquid) solution->segregate spill->segregate If spill occurs label_waste 2. Container Labeling (Hazardous Waste) segregate->label_waste store 3. Waste Storage (Satellite Accumulation Area) label_waste->store dispose 4. Final Disposal (Contact EHS) store->dispose end End dispose->end start Start start->prep

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.